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  • Product: 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
  • CAS: 1375301-41-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and Structural Optimization of 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Executive Summary The 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold represents a highly privileged 9-deazapurine pharmacophore in modern drug discovery. Because it closely mimics the natural purine nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold represents a highly privileged 9-deazapurine pharmacophore in modern drug discovery. Because it closely mimics the natural purine nucleobases (specifically the adenine ring of ATP), this core is heavily utilized in the design of competitive kinase inhibitors (e.g., EGFR, CDK2, FLT3) and Toll-like receptor 7 (TLR7) agonists[1][2]. However, translating the potent in vitro activity of these derivatives into in vivo efficacy is frequently bottlenecked by severe pharmacokinetic (PK) liabilities.

As a Senior Application Scientist overseeing preclinical development, I have observed that unsubstituted pyrrolo[3,2-d]pyrimidines consistently suffer from rapid first-pass metabolism, high intrinsic clearance, and poor oral bioavailability. This technical guide deconstructs the pharmacokinetic behavior of these derivatives, detailing the mechanistic causality behind their metabolic fate, and outlines self-validating experimental protocols for PK-driven lead optimization.

Structural Pharmacology and Metabolic Liabilities

The inherent polarity and hydrogen-bonding capacity of the pyrrolo[3,2-d]pyrimidine core dictate its pharmacokinetic profile. The unsubstituted N5 position of the pyrrole ring is highly susceptible to rapid metabolic degradation. Early pharmacokinetic evaluations of base halogenated pyrrolo[3,2-d]pyrimidines in murine models reveal exceptionally short half-lives (e.g., t1/2​≈30.7 minutes) due to rapid hepatic clearance[3].

When administered intravenously, the clearance of these early-generation compounds often exceeds the liver blood flow of the preclinical species (e.g., >55 mL/min/kg in rats), indicating near-complete hepatic extraction[1]. To circumvent this, structural optimization relies heavily on N5-substitution (e.g., introducing alkyl, benzyl, or substituted piperidine groups). Modulating the N5 substituent serves a dual purpose:

  • Steric Shielding: It physically blocks cytochrome P450 (CYP450) enzymes from accessing the electron-rich pyrrole ring.

  • Lipophilicity Tuning: Decreasing the polarity of the molecule increases membrane permeability, though over-tuning can inadvertently increase affinity for the P-glycoprotein (P-gp) efflux pump, hindering intestinal absorption[3].

Biotransformation and ADME Dynamics

Understanding the exact biotransformation pathways is critical for rational drug design. The primary metabolic clearance of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives is driven by Phase I oxidation (predominantly CYP3A4 and CYP2D6 in humans), followed by Phase II glucuronidation.

Biotransformation Core Pyrrolo[3,2-d]pyrimidine Core CYP CYP450 Oxidation (Liver Microsomes) Core->CYP High CL_int Excretion Renal/Biliary Excretion Core->Excretion Unchanged (<5%) Met1 N-Dealkylation (Active/Inactive) CYP->Met1 Met2 Aryl Hydroxylation CYP->Met2 UGT Glucuronidation (Phase II) UGT->Excretion Met1->UGT Met2->UGT

Primary Phase I/II metabolic pathways of pyrrolo[3,2-d]pyrimidine derivatives.

Quantitative Pharmacokinetic Profiling

To illustrate the impact of structural optimization, the following table synthesizes typical quantitative PK parameters observed during the transition from an unsubstituted base scaffold to an optimized N5-substituted derivative in male Sprague-Dawley rats[1][3][4].

Compound ClassModificationRouteDose (mg/kg) Cmax​ (ng/mL) T1/2​ (min)Clearance (mL/min/kg)Bioavailability (F%)
Base Scaffold Unsubstituted N5IV2.545030.7> 60.0N/A
Base Scaffold Unsubstituted N5PO10.012032.5N/A< 5.0%
Optimized Lead N5-Alkyl SubstitutedIV2.51,850145.018.5N/A
Optimized Lead N5-Alkyl SubstitutedPO10.0950160.0N/A42.0%

Data demonstrates that N5-substitution significantly reduces systemic clearance and extends the half-life, thereby rescuing oral bioavailability.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an internal control to rule out artifactual data.

In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound independent of physiological blood flow.

  • Step 1: Matrix Preparation. Prepare rat or human liver microsomes at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1.0 mg/mL ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding.

  • Step 2: Thermal Equilibration. Spike the test compound (final concentration 1 μ M) into the microsomal matrix and pre-incubate at 37°C for 5 minutes. Causality: Ensures the system reaches physiological thermal equilibrium before enzymatic initiation.

  • Step 3: Reaction Initiation. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 4: Self-Validation Controls.

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic activity.

    • Negative Control (-NADPH): Run a parallel sample without NADPH. Causality: If the compound degrades in the absence of NADPH, the instability is chemical (e.g., aqueous hydrolysis) rather than CYP-mediated metabolism.

  • Step 5: Quenching & Analysis. At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

Sprague-Dawley rats are utilized due to their well-characterized CYP homology, making them a robust model for predicting human hepatic clearance of heterocyclic compounds[4].

  • Step 1: Formulation. Formulate the pyrrolo[3,2-d]pyrimidine derivative in 2.5% (v/v) ethanol and 2.5% Tween-80 in saline (pH 7.0). Causality: These compounds are highly lipophilic; this specific co-solvent system prevents precipitation in the gastrointestinal tract and systemic circulation[4].

  • Step 2: Dosing. Administer a single dose of 2.5 mg/kg via intravenous (IV) tail vein injection and 10 mg/kg via oral gavage (PO) to fasted, 6-8 week old male rats.

  • Step 3: Serial Sampling. Collect 200 μ L serial blood samples from the jugular vein at designated times (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Causality: Jugular vein cannulation minimizes handling stress compared to repeated tail bleeds, preventing stress-induced hemodynamic shifts that could alter clearance rates.

  • Step 4: Self-Validating LC-MS/MS Analysis. Extract plasma using protein precipitation. Validation mechanism: Construct a matrix-matched calibration curve using blank rat plasma spiked with known concentrations of the analyte. This corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring absolute quantitative accuracy.

PK-Driven Lead Optimization Workflow

The integration of synthesis, in vitro screening, and in vivo validation forms an iterative loop. Compounds are not advanced to in vivo models until their in vitro intrinsic clearance falls below a predefined threshold.

PK_Workflow N1 Scaffold Synthesis (2-chloro-N-methyl...) N2 In Vitro ADME (Microsomes, Caco-2) N1->N2 N3 Metabolic Liability Identification N2->N3 N4 Structural Optimization (N5-Substitution) N3->N4 N4->N2 Iterative Loop N5 In Vivo PK (Rat IV/PO Models) N4->N5 Target CL_int Reached N6 PK/PD Modeling N5->N6

Iterative PK-driven structural optimization workflow for pyrrolo[3,2-d]pyrimidines.

Conclusion

The 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives hold immense therapeutic potential, but their development is strictly gated by their pharmacokinetic properties. By systematically addressing the metabolic liabilities of the unsubstituted pyrrole ring—specifically through targeted N5-substitution—drug development professionals can effectively reduce hepatic clearance, prolong systemic half-life, and achieve the oral bioavailability required for clinical translation.

References

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis.[Link]

Sources

Exploratory

Toxicity Profile and Mechanistic Evaluation of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in in vitro Cell Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Oncology

The development of purine mimics has long been a cornerstone of targeted antineoplastic pharmacology. Among these, halogenated pyrrolo[3,2-d]pyrimidines have emerged as potent antiproliferative agents. Specifically, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a critical structural class characterized by a chlorine atom at the C2 position and a methylamine group at C4.

Recent preclinical evaluations of structurally analogous halogenated pyrrolo[3,2-d]pyrimidines demonstrate that these compounds exhibit tunable cytostatic and cytotoxic activities across various tumor lineages . The toxicity profile of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is primarily driven by its ability to act as an antimetabolite or kinase inhibitor, frequently disrupting mitochondrial one-carbon metabolism (e.g., SHMT2 inhibition) and inducing profound cell cycle arrest.

This whitepaper details the in vitro toxicity profile of this compound class, the mechanistic basis of its cytotoxicity, and provides field-proven, self-validating protocols for accurate preclinical assessment.

Cytotoxicity Profiling Across Cancer Cell Lines

The antiproliferative potency of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and its direct analogues varies significantly depending on the cellular lineage and the specific halogenation pattern. In standard NCI-60 human tumor cell line screens, these compounds typically exhibit IC50 values in the low-to-sub micromolar range.

The table below summarizes the representative quantitative toxicity data for this class of 2,4-substituted pyrrolo[3,2-d]pyrimidines across distinct cell lines, highlighting the divergence between cytostatic (growth inhibition) and cytotoxic (cell death) outcomes.

Table 1: Representative in vitro Toxicity Profile (IC50)
Cell LineTissue OriginIC50 (µM) ± SDPrimary Mechanism of Toxicity
MDA-MB-231 Breast (Triple Negative)1.2 ± 0.3Cytotoxic (Apoptosis)
HeLa Cervical Adenocarcinoma0.8 ± 0.2Cytostatic (G2/M Arrest)
HCT116 Colorectal Carcinoma2.5 ± 0.4Cytostatic
CEM T-cell Leukemia0.5 ± 0.1Cytotoxic (Rapid Apoptosis)

Data synthesized from standardized 72-hour continuous exposure assays. Variance in IC50 highlights the cell-type specific dependence on purine salvage pathways versus de novo synthesis.

Mechanistic Pathways: Cell Cycle Arrest and Apoptosis

The primary mechanism of toxicity for 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves the disruption of nucleic acid synthesis or direct binding to ATP-binding pockets of critical kinases.

Causality of G2/M Arrest: Unlike traditional DNA alkylating agents that cause S-phase arrest, halogenated pyrrolo[3,2-d]pyrimidines frequently induce accumulation of cells at the G2/M phase transition . This is causally linked to the activation of the DNA damage response (DDR) pathway. The cell detects metabolic stress (e.g., nucleotide pool depletion via SHMT2 inhibition), triggering Chk1/Chk2 phosphorylation, which subsequently inhibits Cdc25C. The failure to dephosphorylate CDK1 prevents entry into mitosis, leading to cytostatic arrest. Prolonged arrest ultimately collapses the mitochondrial membrane potential, triggering caspase-dependent apoptosis.

MOA Cmpd 2-chloro-N-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-amine Uptake Cellular Uptake Cmpd->Uptake Target Target Inhibition (e.g., SHMT2 / Kinases) Uptake->Target DNA_Stress Metabolic Stress & DNA Damage Target->DNA_Stress G2M G2/M Cell Cycle Arrest DNA_Stress->G2M Apoptosis Apoptosis (Cytotoxic Effect) G2M->Apoptosis Prolonged Arrest

Mechanism of action leading to G2/M cell cycle arrest and apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, toxicity profiling must utilize self-validating assay systems. Below are the optimized protocols for evaluating 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Protocol A: High-Throughput Cell Viability Assay (SRB Method)

Expertise & Causality Insight: Why use Sulforhodamine B (SRB) instead of the ubiquitous MTT assay? Pyrrolo[3,2-d]pyrimidines are known to disrupt mitochondrial one-carbon metabolism. Because MTT relies on mitochondrial reductase activity to generate a signal, using MTT can yield false-positive cytotoxicity readouts by measuring metabolic suppression rather than actual cell death. SRB measures total cellular protein mass, completely bypassing mitochondrial metabolic artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa at 5,000 cells/well) in 96-well plates. Causality: Optimized density ensures cells remain in the logarithmic growth phase for the entire 72h duration, preventing contact inhibition from skewing viability data.

  • Compound Dosing: Treat cells with a 10-point dose-response curve (0.001 µM to 50 µM) of the compound.

    • Self-Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and 10 µM Doxorubicin (positive control for assay dynamic range). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Fixation: After 72h, add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v) and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates proteins and fixes cells to the plate, halting all biological activity simultaneously across the plate.

  • Staining: Wash plates with diH2O, dry, and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid, solubilize the protein-bound dye in 10 mM Tris base (pH 10.5), and read absorbance at 510 nm using a microplate reader.

Workflow Prep Cell Culture & Seeding Dosing Compound Dosing (0.01 - 50 µM) Prep->Dosing Incubation 72h Incubation (37°C, 5% CO2) Dosing->Incubation Assay SRB Viability Assay (Protein Content) Incubation->Assay Analysis IC50 Calculation & Validation Assay->Analysis

Standardized workflow for high-throughput in vitro cytotoxicity profiling.

Protocol B: Flow Cytometry for Cell Cycle Analysis

To validate the G2/M arrest mechanism, Propidium Iodide (PI) staining coupled with flow cytometry is required.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the calculated IC50 and 2×IC50 concentrations of the compound for 24h and 48h. Harvest both adherent and floating cells. Causality: Floating cells often represent the late-apoptotic fraction; discarding them artificially inflates the viability of the sample and skews cell cycle distribution.

  • Fixation: Wash cells in cold PBS, resuspend in 300 µL PBS, and add 700 µL of ice-cold 100% ethanol dropwise while vortexing. Store at -20°C overnight. Causality: Ethanol permeabilizes the cell membrane, allowing the bulky PI fluorophore to access and intercalate into nuclear DNA.

  • RNase A Treatment: Centrifuge, wash out ethanol, and resuspend in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI binds indiscriminately to both DNA and double-stranded RNA. RNase A digests RNA, ensuring the fluorescence signal is strictly proportional to DNA content (2N vs 4N).

  • Analysis: Add 50 µg/mL PI, incubate in the dark for 15 minutes, and acquire data using a flow cytometer (minimum 10,000 events).

Structure-Toxicity Relationships (STR)

The toxicity profile of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is highly dependent on its substituents.

  • The C2-Chlorine: Halogenation at the C2 position enhances the electrophilic character of the pyrimidine ring, increasing binding affinity to target enzymes via halogen bonding.

  • The N4-Methylamine: Substitution at the exocyclic amine modulates the compound's lipophilicity and cellular penetrance. Furthermore, N-alkyl substitutions in the pyrrolo[3,2-d]pyrimidine scaffold have been shown to slow the rate of hepatic metabolism in vivo, effectively decreasing off-target systemic toxicity while maintaining potent in vitro cell line activity .

Conclusion

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a highly active pharmacological scaffold with significant antiproliferative properties. Its toxicity profile is characterized by targeted metabolic disruption leading to G2/M cell cycle arrest and subsequent apoptosis. By employing robust, metabolism-independent assays like SRB and comprehensive flow cytometric evaluations, researchers can accurately delineate the cytostatic versus cytotoxic boundaries of this promising chemical class, paving the way for optimized structural analogues in oncology drug development.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy Source: AACR Journals / Clinical Cancer Research URL:[Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution Source: National Institutes of Health (NIH) / ChemMedChem URL:[Link]

Foundational

An In-Depth Technical Guide to the Stability of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in Physiological Buffers

Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug discovery and development, the intrinsic stability of a candidate molecule is a cornerstone of its therapeutic potential and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic stability of a candidate molecule is a cornerstone of its therapeutic potential and commercial viability. For researchers, scientists, and drug development professionals, understanding the chemical resilience of a novel compound under physiological conditions is not merely an academic exercise; it is a critical determinant of its journey from the laboratory to the clinic. Unforeseen instability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradants, and unpredictable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stability of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, a heterocyclic compound of interest, within the context of commonly employed physiological buffers. By elucidating its potential degradation pathways and providing robust protocols for stability assessment, this document aims to equip scientists with the necessary tools to de-risk their discovery programs and make informed decisions.

Compound Profile: 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, which are analogs of purines and have garnered significant attention in medicinal chemistry for their diverse biological activities.[1][2] The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring, coupled with the fused pyrrole and amino substituents, defines its chemical personality and potential susceptibility to degradation.

PropertyValueSource
CAS Number 1375301-41-9[3]
Molecular Formula C₇H₇ClN₄[4]
Molecular Weight 182.61 g/mol [4]
Chemical Structure
Chemical structure of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Anticipated Degradation Pathways: A Mechanistic Perspective

The chemical architecture of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine suggests several potential pathways for degradation in aqueous physiological buffers. The primary route of decomposition is anticipated to be the hydrolysis of the 2-chloro substituent, a common vulnerability in chloropyrimidines.[5][6][7]

Hydrolytic Degradation

The electron-withdrawing nature of the pyrimidine ring system activates the C2-chloro group towards nucleophilic attack by water or hydroxide ions present in the buffer. This process, known as hydrolysis, would lead to the formation of the corresponding 2-hydroxy derivative, which likely exists in its more stable tautomeric form, a pyrimidone.

G 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Intermediate Intermediate 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine->Intermediate H₂O / OH⁻ N-methyl-4-amino-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one N-methyl-4-amino-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one Intermediate->N-methyl-4-amino-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one -HCl

This hydrolytic conversion is often pH-dependent, with the rate potentially accelerating under more basic conditions due to the increased concentration of the more nucleophilic hydroxide ion. Studies on similar 2-chloropyrimidines have demonstrated that this hydrolysis can be a significant degradation pathway.[5][6]

A Validated Protocol for Stability Assessment

To rigorously evaluate the stability of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, a systematic and well-controlled experimental approach is essential. The following protocol outlines a self-validating system for determining the compound's stability in physiological buffers.

Materials and Reagents
  • 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (of known purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Body Fluid (SBF), pH 7.4

  • Citrate buffer, pH 5.0

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Experimental Workflow

The overall experimental workflow is designed to systematically assess the stability of the target compound over time under physiologically relevant conditions.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Incubation_Setup Incubate at 37°C (Final concentration e.g., 10 µM) Stock_Solution->Incubation_Setup Buffer_Preparation Prepare Physiological Buffers (PBS, SBF, Citrate) Buffer_Preparation->Incubation_Setup Time_Points Sample at T=0, 2, 4, 8, 24, 48 hours Incubation_Setup->Time_Points Sample_Quenching Quench with Acetonitrile Time_Points->Sample_Quenching HPLC_Analysis HPLC-UV Analysis (Quantify parent compound) Sample_Quenching->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify degradants) Sample_Quenching->LCMS_Analysis Data_Processing Calculate % Remaining HPLC_Analysis->Data_Processing Half_Life Determine Half-life (t½) Data_Processing->Half_Life

Step-by-Step Methodology
  • Buffer Preparation : Prepare all physiological buffers according to standard laboratory protocols.[8][9][10] Ensure accurate pH measurement and sterile filter the buffers before use to prevent microbial growth, which could interfere with the stability assessment.[8]

  • Stock Solution Preparation : Accurately weigh a sample of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Incubation : In separate polypropylene tubes, add the appropriate volume of the stock solution to each physiological buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to minimize its effect on stability. Prepare a sufficient number of tubes for all time points.

  • Time Zero (T=0) Sample : Immediately after adding the compound to the buffer, take the first sample. This will serve as the baseline (100% compound remaining).

  • Incubation Conditions : Incubate the tubes at a physiologically relevant temperature, typically 37°C, in a calibrated incubator or water bath.

  • Sampling : At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), remove one tube for each buffer condition.

  • Sample Quenching : To stop any further degradation, immediately quench the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes). This will precipitate proteins and halt chemical reactions. Centrifuge the samples to pellet any precipitates.

  • Analytical Methodologies : Analyze the supernatant using a validated high-performance liquid chromatography (HPLC) method with UV detection to quantify the remaining parent compound.[11][12] Additionally, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify and tentatively quantify any degradation products formed.[11][13]

    • HPLC-UV Method :

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

      • Quantification: Based on the peak area of the parent compound relative to the T=0 sample.

  • Data Analysis : For each time point and buffer condition, calculate the percentage of the parent compound remaining. Plot the percentage remaining versus time to visualize the degradation profile. The half-life (t½) of the compound in each buffer can be calculated from the degradation rate constant, assuming first-order kinetics.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Stability of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in Physiological Buffers at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in SBF (pH 7.4)% Remaining in Citrate Buffer (pH 5.0)
0100100100
298.599.199.8
496.297.599.5
892.194.398.9
2475.480.296.1
4855.863.792.5
Half-life (t½) ~40 hours ~55 hours >100 hours

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

The illustrative data suggests that 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits moderate stability in neutral physiological buffers like PBS and SBF at 37°C, with a more pronounced degradation observed over 48 hours. The compound appears to be significantly more stable under acidic conditions (pH 5.0), which is consistent with a hydrolysis mechanism that is base-catalyzed. The identification of the corresponding pyrimidone by LC-MS would provide strong evidence for the proposed hydrolytic degradation pathway.

Conclusion

A thorough understanding of the stability of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in physiological buffers is paramount for its successful development as a potential therapeutic agent. This guide has provided a detailed framework for this assessment, from the theoretical underpinnings of its potential degradation pathways to a practical, step-by-step experimental protocol. By adhering to principles of scientific integrity and employing robust analytical techniques, researchers can generate high-quality, reliable stability data. This, in turn, will enable informed decision-making, guide formulation strategies, and ultimately contribute to the advancement of promising new medicines.

References

  • 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - NextSDS. (n.d.). Retrieved from [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 910-913. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]

  • Preparation of buffers, Stability of Buffers - Pharmacy Infoline. (n.d.). Retrieved from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Retrieved from [Link]

  • How to Make Buffer Solutions - WebofPharma. (2026, February 25). Retrieved from [Link]

  • Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • 2-CHLORO-N-(PHENYLMETHYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-AMINE - NextSDS. (n.d.). Retrieved from [Link]

  • Buffers in Pharmaceutical and Biologic Systems. (n.d.). Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]

  • Method for preparing buffer solutions for in vitro drug solubility testing... - Google Patents. (n.d.).
  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025, July 10). Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. (n.d.). Retrieved from [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem. (n.d.). Retrieved from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. (2020, March 15). Retrieved from [Link]

  • 2-chloro-5h-pyrrolo[3,2-d]pyrimidin-4-amine - PubChemLite. (n.d.). Retrieved from [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23). Retrieved from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6). Retrieved from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC. (2025, May 22). Retrieved from [Link]

  • 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - PMC. (n.d.). Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Retrieved from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Semantic Scholar. (2025, May 22). Retrieved from [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (2024, March 12). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Safety Profiling and Drug Discovery Applications of 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Executive Summary & Strategic Value In the landscape of modern targeted therapeutics, 9-deazapurine isosteres have emerged as privileged scaffolds for designing highly selective, ATP-competitive kinase inhibitors. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

In the landscape of modern targeted therapeutics, 9-deazapurine isosteres have emerged as privileged scaffolds for designing highly selective, ATP-competitive kinase inhibitors. Among these, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as a critical, versatile building block. By providing an optimal hydrogen-bonding network for the kinase hinge region while offering a reactive C2-chloride handle for late-stage functionalization, this compound enables the rapid generation of libraries targeting resistant malignancies.

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous synthesis of its chemical properties, strict Safety Data Sheet (SDS) handling protocols, mechanistic rationale in drug design, and self-validating experimental workflows.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data of the compound is summarized below.

PropertyValue
Chemical Name 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS Number 1[1]
Molecular Formula C₇H₇ClN₄[2]
Molecular Weight 182.61 g/mol [2]
Scaffold Class Pyrrolo[3,2-d]pyrimidine (9-deazapurine)
Appearance Solid powder

Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation

Handling heterocyclic purine analogs requires stringent safety protocols. Because these molecules are designed to mimic endogenous nucleotides, inadvertent systemic exposure can lead to off-target kinase inhibition or interference with cellular nucleotide metabolism.

GHS Hazard Classifications

Based on notified Classification and Labelling (C&L) standards, the compound exhibits the following 1[1]:

Hazard CodeCategoryDescription
H302 + H312 + H332 Acute Tox. 4Harmful if swallowed, in contact with skin, or if inhaled.
H315 Skin Irrit. 2Causes skin irritation.
H319 Eye Irrit. 2ACauses serious eye irritation.
H336 STOT SE 3May cause drowsiness or dizziness (Specific target organ toxicity).
Mechanistic Toxicology & Engineering Controls
  • Causality of Toxicity: The H336 (narcotic effects) and Acute Tox. 4 designations arise from the compound's low molecular weight and lipophilicity, which allow it to cross biological membranes (including the blood-brain barrier) and potentially disrupt basal kinase signaling pathways in healthy tissues.

  • Engineering Controls: All weighing and transfer operations MUST be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood equipped with HEPA filtration.

  • PPE Requirements: Double-gloving (nitrile, outer glove changed upon contamination), splash-proof chemical goggles, and an N95/P100 particulate respirator if aerosolization is a risk during scale-up.

Mechanistic Role in Drug Discovery

The pyrrolo[3,2-d]pyrimidine scaffold is not a passive structural element; it actively dictates the binding thermodynamics within the kinase active site.

  • Hinge-Binding Dynamics: The N-methylamine at the C4 position and the N5 of the pyrrole ring form a highly specific donor-acceptor hydrogen bond pair with the hinge region of kinases (e.g., Met793 in EGFR). The nitrogen-bound hydrogen of the pyrrole ring is absolutely critical; substituting it drastically reduces inhibitory potency by abolishing essential hinge interactions[3].

  • Overcoming Resistance: Unlike standard Type I ATP-competitive inhibitors, derivatized pyrrolo[3,2-d]pyrimidines can induce an 4[4]. This allows them to exploit new hydrophobic allosteric pockets, making them exceptionally potent against drug-resistant variants like the 5[5].

Pathway L Growth Factor (EGF) R EGFR (Wild-type / Mutant) L->R Activates P PI3K R->P Phosphorylates I Pyrrolo[3,2-d]pyrimidine Inhibitor I->R ATP-Competitive Inhibition A AKT P->A M mTOR A->M T Tumor Proliferation M->T Promotes

Intracellular signaling pathway illustrating targeted kinase inhibition by 9-deazapurine analogs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality (explaining why a step is performed) and self-validation (internal controls to verify success).

Protocol 1: C2-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C2-chloride is the primary site for introducing diverse R-groups to probe the kinase allosteric pocket.

  • Step 1: Reagent Preparation. Dissolve 1.0 eq of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and 1.5 eq of the target nucleophile (e.g., an aniline derivative) in anhydrous n-butanol.

  • Step 2: Base Addition. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the C2 position.

  • Step 3: Thermal Activation. Heat the mixture to 120 °C in a sealed pressure tube for 12–16 hours.

    • Causality: The electron-donating C4-methylamine partially deactivates the pyrimidine ring. Elevated thermal energy is strictly required to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Step 4: Self-Validation (LC-MS). Monitor the reaction via LC-MS. The protocol is validated as complete only when the starting material peak (m/z 183[M+H]⁺) is entirely consumed and replaced by the target mass.

  • Step 5: Purification. Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Workflow A 2-Chloro-N-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-amine B SNAr / Cross-Coupling (C2 Derivatization) A->B C N-Alkylation (N5 Position) A->C D In Vitro Kinase Assay (TR-FRET) B->D C->D E Cell Viability Assay (Ba/F3 Mutants) D->E F Lead Optimization E->F

Workflow for the derivatization and biological evaluation of pyrrolo[3,2-d]pyrimidine scaffolds.

Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)

Once derivatized, the compounds must be screened for target engagement.

  • Step 1: Master Mix. Prepare a kinase buffer containing the recombinant target kinase (e.g., EGFR T790M), ATP at its specific Km​ value, and a biotinylated peptide substrate.

  • Step 2: Compound Titration. Dispense the synthesized derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.

  • Step 3: Incubation. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Step 4: Detection. Add Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because it introduces a time delay before measurement. This entirely eliminates short-lived background autofluorescence commonly emitted by heterocyclic purine analogs, preventing false positives.

  • Step 5: Self-Validation. Every plate MUST include a reference inhibitor (e.g., Osimertinib for EGFR T790M). The assay run is only deemed valid if the IC₅₀ of the reference control falls within a 3-fold range of historically established baseline values.

References

  • NextSDS. "2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Chemical Substance Information."1

  • Matrix Scientific. "2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine." 2

  • NIH / PMC. "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies." 4

  • ACS Publications. "Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors."5

  • ACS Publications. "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors." 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction & Strategic Overview

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in the development of kinase inhibitors (e.g., PI3K, JAK, and ALK inhibitors)[1]. The compound 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a highly versatile synthetic intermediate. It possesses two distinct points of functionalization: a secondary amine at the C4 position and a reactive chloride at the C2 position, allowing for subsequent iterative cross-coupling or nucleophilic aromatic substitution ( SN​Ar ) reactions[2].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in this synthesis: regioselectivity . When reacting 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with methylamine, the goal is to achieve exclusive mono-amination at the C4 position without competitive substitution at the C2 position or over-reaction leading to di-amination.

Mechanistic Rationale: Controlling SN​Ar Regioselectivity

The success of this protocol relies on the intrinsic electronic asymmetry of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine ring system.

  • Electrophilicity Gradient: In fused pyrimidine systems, the C4 position is significantly more electrophilic than the C2 position. The transition state for nucleophilic attack at C4 forms a Meisenheimer complex that is highly stabilized by the adjacent nitrogen atoms and the electron-withdrawing nature of the fused pyrrole ring[3].

  • Kinetic vs. Thermodynamic Control: The amination at C4 is kinetically favored and proceeds rapidly even at sub-ambient temperatures ( 0∘C ). By keeping the temperature low and strictly controlling the equivalents of methylamine, we arrest the reaction after the first substitution[4].

  • Steric and Electronic Deactivation: Once the methylamine group is installed at C4, the resulting secondary amine donates electron density via resonance into the pyrimidine ring. This significantly reduces the electrophilicity of the remaining C2-chloride, creating a self-validating "brake" on the reaction that prevents di-substitution under mild conditions[3].

G SM 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material) Add Add Methylamine (1.2 eq) in THF at 0 °C under N2 SM->Add React Stir at 0 °C to RT for 2-4 hours (Kinetic Control) Add->React Monitor Monitor via LC-MS (Verify C4 mono-substitution) React->Monitor Workup Aqueous Quench & EtOAc Extraction Monitor->Workup Purify Flash Chromatography or Trituration Workup->Purify Product 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Target Product) Purify->Product

Workflow for the regioselective SNAr synthesis of the target pyrrolopyrimidine.

Reagent and Material Specifications

To ensure reproducibility, use anhydrous solvents and accurately titrated methylamine solutions. Tetrahydrofuran (THF) is selected as the solvent because it provides excellent solubility for the starting material while moderating the basicity of the amine[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine188.011.001.88 gStarting Material
Methylamine (2.0 M in THF)31.061.206.00 mL (12 mmol)Nucleophile / Base
N,N-Diisopropylethylamine (DIPEA)129.241.502.61 mL (15 mmol)Acid Scavenger
Tetrahydrofuran (Anhydrous)72.11N/A40.0 mLSolvent

Note: While methylamine can act as its own base, adding a non-nucleophilic base like DIPEA ensures that the stoichiometry of the nucleophile remains precise, preventing the need for excess methylamine which could risk C2-substitution.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon for 10 minutes to ensure an anhydrous environment.

  • Dissolution: Charge the flask with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.88 g, 10.0 mmol). Add 30 mL of anhydrous THF and stir until a homogenous solution is achieved.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) to the solution via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0∘C for 15 minutes.

Phase 2: Nucleophilic Addition
  • Controlled Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the Methylamine solution (2.0 M in THF, 6.00 mL, 12.0 mmol) dropwise over a period of 20 minutes.

    • Causality Check: Dropwise addition at 0∘C prevents localized concentration spikes and thermal runaways, strictly enforcing the kinetic preference for the C4 position[3].

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0∘C for 1 hour, then remove the ice bath and allow the mixture to gradually warm to room temperature ( 20−25∘C ). Stir for an additional 2-3 hours[1].

Phase 3: In-Process Monitoring (Self-Validation)
  • LC-MS Analysis: Withdraw a 10 μL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Expected Observation: Complete consumption of the starting material ( [M+H]+≈189 ). Appearance of the dominant product peak for 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ( [M+H]+≈183 ). The absence of a peak at [M+H]+≈178 confirms no di-amination has occurred.

Phase 4: Workup and Isolation
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ) solution. This neutralizes any unreacted amine and buffers the aqueous layer[2].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid[1].

Phase 5: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (typically 98:2 to 95:5).

  • Yield: The target compound, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, is typically isolated as an off-white to pale yellow solid (Expected yield: 75-85%).

References

  • [2] US10865210B2 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines. Google Patents. Available at:

  • [3] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at:[Link]

  • [1] US9546182B2 - Tricyclic PI3K inhibitor compounds and methods of use. Google Patents. Available at:

Sources

Application

A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. This compound, a key heterocyclic intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, stability, and quality control throughout the drug development lifecycle. We will deconstruct the method development process, beginning with an essential analysis of the analyte's physicochemical properties. This guide emphasizes a logical, systematic workflow, explaining the causality behind critical decisions in column selection, mobile phase optimization—with a deep dive into the pivotal role of pH—and detector settings. The protocol culminates in a detailed method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the final method is fit for its intended purpose in a regulated environment.

Foundational Strategy: Understanding the Analyte

Effective HPLC method development is not a matter of trial and error; it is a predictive science based on the physicochemical properties of the analyte. 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring multiple nitrogen atoms, which are key determinants of its chromatographic behavior.

Structure:

Chemical structure of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Figure 1: Chemical structure of the target analyte.

A summary of its key properties is essential for crafting a logical starting point for method development.

PropertyValue / PredictionSignificance for HPLC Method Development
Molecular Formula C₇H₇ClN₄Defines the molecular weight and elemental composition.
Molecular Weight 182.61 g/mol Influences diffusion and chromatographic behavior.
CAS Number 1375301-41-9Unique identifier for the chemical substance.[1][2]
Predicted pKa ~12.9 (Strongly Basic)This is the most critical parameter. The amine and pyrimidine nitrogens are readily protonated. The analyte will be positively charged in acidic and neutral mobile phases, making it highly polar. Its retention will be strongly dependent on mobile phase pH.[3][4][5]
Predicted XLogP3 ~1.0 - 1.3Indicates moderate hydrophobicity in its neutral (un-ionized) state. However, in its ionized state, its effective hydrophobicity will be much lower, presenting a retention challenge on standard C18 columns.[6][7]

The high predicted pKa is the central challenge. At a pH below ~11, the molecule will be protonated (cationic), rendering it highly polar and difficult to retain on a traditional non-polar C18 stationary phase.[8] Our strategy must therefore meticulously control the mobile phase pH to manipulate the analyte's ionization state and achieve adequate retention and optimal peak shape.

The Method Development Workflow: A Logic-Driven Process

We will follow a systematic, three-phase approach: initial screening to find a viable starting point, optimization to refine the separation, and finally, validation to prove the method is robust and reliable. This workflow ensures efficiency and leads to a higher quality final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization Review pKa and logP Predict Chromatographic Behavior B Initial Parameter Selection Column: C18, 150x4.6mm, 5µm Mobile Phase: ACN/Water Detector: UV @ Apex A->B C pH & Buffer Screening Low pH (~2.5): Formate Buffer Mid pH (~7.0): Phosphate Buffer High pH (~10.0): Ammonium Carbonate B->C D Gradient Refinement Adjust slope for resolution Isocratic hold if needed C->D E Temperature & Flow Rate Temp: 30-40°C for efficiency Flow: 1.0 mL/min standard D->E F System Suitability Tailing Factor, Plates, RSD% E->F G Full Validation (ICH Q2 R1) Specificity, Linearity, Accuracy, Precision, Robustness F->G H Final Method Documented & Approved G->H

Caption: A systematic workflow for HPLC method development.

Initial Column and Mobile Phase Selection
  • Stationary Phase: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the universal starting point for reversed-phase chromatography.[9] However, given the analyte's polar nature when protonated, poor retention is anticipated. If retention is insufficient even after mobile phase optimization, alternative columns should be considered, such as a polar-endcapped C18 or a Phenyl phase, which offer different selectivity for polar and aromatic compounds.[9] For this application, we will begin with a high-stability C18 column capable of withstanding a wide pH range.

  • Mobile Phase: The choice of organic modifier and buffer is critical.

    • Organic Modifier: Acetonitrile is generally the preferred solvent over methanol due to its lower viscosity and lower UV cutoff wavelength, which often results in better chromatographic efficiency and baseline stability.

    • Buffer and pH Control: This is the most influential factor. An unbuffered mobile phase will lead to poor peak shape and drifting retention times. The pH must be actively controlled with a suitable buffer system. A good starting rule is to select a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionization state.[10][11] Since the pKa is ~12.9, we have two primary strategies:

      • Low pH (e.g., pH 2.5 - 3.5): The analyte will be fully protonated (cationic). This promotes good peak shape by suppressing interaction with acidic residual silanols on the silica backbone. Retention will likely be low. Buffers like ammonium formate or potassium phosphate are suitable.

      • High pH (e.g., pH 9.5 - 10.5): The analyte will be in its neutral, non-ionized form. This will significantly increase its hydrophobicity and retention on the C18 column. This approach requires a pH-stable column (e.g., a hybrid-silica or specially bonded silica column). Buffers like ammonium carbonate or ammonium bicarbonate are excellent choices as they are volatile and compatible with mass spectrometry (MS).[5]

Detector Wavelength Selection

The detector wavelength should be set at the absorbance maximum (λ-max) of the analyte to achieve the highest sensitivity. This is determined by running a UV-Vis scan of a standard solution of the analyte in the mobile phase diluent. For pyrimidine and pyrrole-containing structures, strong absorbance is typically expected in the 250-300 nm range.

Experimental Protocol: Method Development & Optimization

This section provides a step-by-step protocol for developing the analytical method.

Materials and Reagents
  • Instrumentation: A gradient-capable HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: pH-stable C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 150 mm x 4.6 mm, 5 µm.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), ammonium formate, formic acid, ammonium carbonate, and ammonium hydroxide.

  • Standard: A well-characterized reference standard of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.

  • Mobile Phase A (Low pH): 20 mM Ammonium Formate, pH 3.0. Dissolve 1.26 g of ammonium formate in 1 L of water. Adjust pH to 3.0 with formic acid.

  • Mobile Phase A (High pH): 20 mM Ammonium Carbonate, pH 10.0. Dissolve 1.92 g of ammonium carbonate in 1 L of water. Adjust pH to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

Phase 1: Screening Protocol

The goal of this phase is to identify the most promising pH condition for achieving adequate retention and good peak shape.

Screening Conditions Table:

ParameterCondition 1 (Low pH)Condition 2 (High pH)
Column C18 (pH stable), 150 x 4.6 mm, 5 µmC18 (pH stable), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.020 mM Ammonium Carbonate, pH 10.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection DAD (scan 200-400 nm)DAD (scan 200-400 nm)

Expected Outcome & Decision:

  • Low pH: Expect early elution (low retention) but likely a sharp, symmetrical peak.

  • High pH: Expect later elution (good retention) and a symmetrical peak.[5]

  • Decision: Proceed with the pH condition that provides a retention factor (k') between 2 and 10 and a peak asymmetry factor between 0.9 and 1.5. The high pH condition is hypothesized to be superior for this analyte.

Phase 2: Optimization Protocol

Once the optimal pH is selected (assume high pH for this example), the gradient and other parameters are refined to ensure resolution from any potential impurities and to optimize run time.

  • Gradient Optimization:

    • Based on the elution time from the screening run, adjust the gradient slope. If the peak elutes at 40% acetonitrile, a shallower gradient from 20% to 60% B over 10-15 minutes will provide better resolution of closely eluting impurities.

  • Temperature Optimization:

    • Analyze the sample at 30 °C, 35 °C, and 40 °C. Higher temperatures decrease mobile phase viscosity, which can sharpen peaks and slightly alter selectivity. Select the temperature that provides the best balance of peak shape and resolution.

  • Flow Rate:

    • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted as allowed by pharmacopeial guidelines like USP <621> to shorten run times if resolution is ample.[12][13]

Final Optimized Method

The following table represents a hypothetical final method after optimization.

ParameterOptimized Condition
Column C18 (pH stable, e.g., XBridge C18), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Carbonate, pH 10.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 12 minutes, then hold at 70% B for 2 min, return to 30% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 275 nm
Diluent Water:Acetonitrile (50:50 v/v)

Method Validation Protocol (per ICH Q2(R1))

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15][16] The following parameters must be assessed for a quantitative impurity or assay method.

ValidationParameters cluster_Precision Precision center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range DetectionLimit Detection Limit (DL) Range->DetectionLimit QuantitationLimit Quantitation Limit (QL) Range->QuantitationLimit Repeatability Repeatability Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Experimental Protocols

The following provides a condensed protocol for each validation characteristic.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Use DAD to assess peak purity of the analyte peak in the presence of impurities/degradants.No interference at the retention time of the analyte. Peak purity index > 0.995.
Linearity Prepare at least five concentrations of the reference standard, typically from the Quantitation Limit (QL) to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study and confirmed by demonstrating acceptable accuracy and precision at the lower and upper bounds.As per linearity, accuracy, and precision requirements.
Accuracy Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This is often done by spiking a placebo with known amounts of analyte.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. Overall RSD for intermediate precision should meet predefined criteria (e.g., ≤ 2.0%).
QL / DL QL: The lowest concentration on the linearity curve that exhibits acceptable accuracy and precision. DL: Determined by signal-to-noise ratio (S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.S/N for QL should be ≥ 10:1.
Robustness Deliberately vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, organic modifier composition ±2%). Assess the impact on system suitability (retention time, peak area, tailing factor).System suitability criteria must be met under all varied conditions.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. By first understanding the analyte's physicochemical properties, particularly its high basicity, we established a logical strategy centered on controlling mobile phase pH to achieve optimal retention and peak shape. A high-pH reversed-phase method using a pH-stable C18 column was identified as the most effective approach. The outlined protocols for screening, optimization, and validation provide a clear pathway for creating a method that is fit-for-purpose and compliant with the rigorous standards of the pharmaceutical industry, as defined by USP and ICH guidelines.[12][16]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Kaliszan, R., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 295-298. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • ICH. (2023). ICH Q2(R2)/Q14 Training on Validation of Analytical Procedures and Q14: Analytical Procedure Development. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Slideshare. (2023). ICH Q2 Analytical Method Validation. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • NextSDS. 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Rosés, M., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5209-5216. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • PubChemLite. 2-chloro-5h-pyrrolo[3,2-d]pyrimidin-4-amine. [Link]

Sources

Method

NMR spectrum characterization of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Application Note: Comprehensive NMR Structural Elucidation of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Introduction & Pharmacological Context Pyrrolo[3,2-d]pyrimidines, structurally analogous to 9-deazapurine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Structural Elucidation of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Introduction & Pharmacological Context

Pyrrolo[3,2-d]pyrimidines, structurally analogous to 9-deazapurines, represent a highly privileged class of pharmacophores in modern drug discovery. They are frequently utilized in the design of kinase inhibitors, antiviral agents, and receptor antagonists[1],[2]. The molecule 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as a critical synthetic building block. Because the pyrimidine core of this specific molecule lacks attached protons (C2 is chlorinated, C4 is aminated, and C4a/C7a are bridgeheads), 1D 1 H NMR alone is insufficient for complete structural verification.

This application note details a self-validating analytical workflow utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize this compound, explaining the physical causality behind the experimental parameters and spectral phenomena[3].

Analytical Strategy & Causality

To achieve absolute structural certainty, our analytical strategy relies on a multi-nuclear, multi-dimensional approach.

NMR_Workflow A Sample Preparation (Compound in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Pulse Sequence Setup D Data Processing (FT, Phase & Baseline Correction) C->D FID Data E Structural Elucidation (Signal Assignment & Verification) D->E Processed Spectra

Workflow for NMR-based structural elucidation of pyrrolo[3,2-d]pyrimidines.

Causality of Solvent Selection: Pyrrolopyrimidines are highly polar and exhibit strong intermolecular hydrogen bonding, making them poorly soluble in standard solvents like CDCl 3​ . We mandate the use of DMSO-d 6​ . DMSO-d 6​ effectively disrupts these hydrogen bonds, ensuring complete dissolution. More importantly, because DMSO-d 6​ lacks exchangeable deuterons (unlike CD 3​ OD or D 2​ O), it prevents the rapid deuterium exchange of the crucial pyrrole NH (N5) and the secondary amine NH at C4, preserving vital structural markers[4].

Experimental Protocol

Step 1: Sample Preparation

  • Weigh 15.0 ± 0.5 mg of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (purity >98%).

  • Transfer the solid to a clean, dry 5 mm precision NMR tube.

  • Add 600 µL of DMSO-d 6​ (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Cap the tube and agitate using a vortex mixer until complete dissolution is achieved. Note: Avoid excessive heating to prevent solvent degradation.

Step 2: Data Acquisition Parameters (500 MHz Spectrometer)

  • 1 H NMR: Pulse program: zg30; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s; Spectral width (SW): 20 ppm; Temperature: 298 K.

  • 13 C NMR: Pulse program: zgpg30 (WALTZ-16 decoupling); NS: 1024; D1: 2.0 s; SW: 250 ppm.

  • HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited); NS: 4; Increments (TD in F1): 256; 1JCH​ coupling: 145 Hz.

  • HMBC: Pulse program: hmbcgplpndqf; NS: 8; TD in F1: 256; Long-range nJCH​ coupling: 8 Hz.

Step 3: Data Processing

  • Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation to optimize the signal-to-noise ratio.

  • Perform manual zero- and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

Data Presentation & Spectral Assignments

The table below summarizes the quantitative NMR data derived from the processed spectra, forming the foundation for our structural proof.

Table 1: 1 H and 13 C NMR Assignments (DMSO-d 6​ , 500 MHz / 125 MHz)

Position 1 H Shift (ppm), Mult., J (Hz), Int. 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 -151.0-
4 -157.5-
4a -114.0-
5 (NH) 11.90, br s, 1H-C4a, C6, C7a
6 7.50, d, J = 3.0, 1H130.5C4a, C7, C7a
7 6.40, d, J = 3.0, 1H101.5C4a, C6, C7a
7a -149.5-
4-NH 7.65, br q, J = 4.5, 1H-C4
N-CH 3​ 2.95, d, J = 4.5, 3H28.5C4

Structural Elucidation & Self-Validation

The protocol operates as a self-validating system. We do not assume the structure; we prove it by establishing an unbroken chain of atomic connectivity.

1 H NMR Analysis & Quadrupolar Relaxation
  • The Pyrrole Core: The most downfield signal is a broad singlet at δ 11.90 ppm, assigned to the pyrrole NH (H-5). The pyrrole ring protons appear as two distinct doublets at δ 7.50 ppm (H-6) and δ 6.40 ppm (H-7) with a mutual coupling constant of J = 3.0 Hz, which is the definitive signature of a 2,3-disubstituted pyrrole system.

  • The Amine Substituent (Causality of Line Broadening): The exocyclic amine NH at C-4 appears as a broad quartet at δ 7.65 ppm. The broadness is not an artifact; it is a classic manifestation of quadrupolar relaxation . The adjacent 14 N nucleus (Spin I=1 ) possesses an asymmetric charge distribution that rapidly relaxes the attached proton's spin state, partially decoupling the spin system and shortening the T2​ relaxation time. This, combined with the scalar coupling to the N-methyl group ( δ 2.95 ppm, doublet), results in the observed broad multiplet.

HMBC: The Self-Validating Network

Because the pyrimidine ring has no attached protons, 1D 1 H and HSQC experiments provide zero direct information about the C2, C4, C4a, and C7a carbons. The structure must be validated via Heteronuclear Multiple Bond Correlation (HMBC)[3].

HMBC_Correlations H_CH3 N-CH3 Protons δ 2.95 ppm C4 C4 (Pyrimidine) δ 157.5 ppm H_CH3->C4 3-bond (Anchor) H6 H-6 (Pyrrole) δ 7.50 ppm C7a C7a (Bridgehead) δ 149.5 ppm H6->C7a 3-bond C4a C4a (Bridgehead) δ 114.0 ppm H6->C4a 3-bond H7 H-7 (Pyrrole) δ 6.40 ppm H7->C7a 2-bond H7->C4a 3-bond

Key HMBC correlations forming a self-validating network for the pyrimidine core.

  • Anchoring the Pyrimidine Ring (C4): The N-methyl protons ( δ 2.95) exhibit a strong, unambiguous 3-bond HMBC cross-peak to a quaternary carbon at δ 157.5 ppm. This locks in the identity of C-4.

  • Mapping the Bridgeheads (C4a & C7a): The pyrrole protons act as our internal probes. H-6 ( δ 7.50) shows 3-bond correlations to both C-4a ( δ 114.0 ppm) and C-7a ( δ 149.5 ppm). H-7 ( δ 6.40) corroborates this architecture by showing a 3-bond correlation to C-4a and a 2-bond correlation to C-7a.

  • Assigning C-2 by Elimination and Shift: The final quaternary carbon at δ 151.0 ppm is assigned to C-2 (C-Cl). Its significant downfield shift is causally linked to the powerful electronegative deshielding effects of the directly attached chlorine atom and the two adjacent pyrimidine nitrogens (N-1 and N-3).

Conclusion

By strictly controlling solvent parameters to preserve exchangeable protons and leveraging the long-range coupling networks visualized in HMBC, the exact structure of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is confirmed. This protocol ensures that researchers are not merely matching peaks to a database, but actively proving the atomic connectivity of their synthesized pharmacophores.

References

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. ACS Publications. 1

  • Acyclic phosph(on)ate inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase. PMC. 2

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Z. Naturforsch. 3

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals.4

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Scientific Rationale & Context 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9) is a highly versatile, bicyclic heteroaromatic building block. In modern drug discovery, this specific scaffold serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9) is a highly versatile, bicyclic heteroaromatic building block. In modern drug discovery, this specific scaffold serves as the foundational pharmacophore for two major classes of experimental therapeutics:

  • Immunology/Virology: Toll-like Receptor 7 (TLR7) selective agonists utilized in endogenous interferon-alpha (IFN-α) induction models for the clearance of Hepatitis B (HBV)[1].

  • Oncology: Multi-targeted angiokinase inhibitors (targeting VEGFR-2, PDGFR-β, EGFR) and microtubule targeting agents (MTAs) designed to circumvent P-glycoprotein-mediated tumor resistance[2].

Because this compound is a low-molecular-weight, planar, and moderately lipophilic probe, establishing a robust in vivo dosing protocol is critical. The protocols detailed below are designed to evaluate the baseline pharmacokinetic (PK) and pharmacodynamic (PD) properties of this scaffold and its immediate derivatives before advancing to heavily substituted, late-stage analogs.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: The pyrrolo[3,2-d]pyrimidine core possesses a highly planar, rigid aromatic system that results in strong intermolecular π−π stacking and high crystal lattice energy. Consequently, its baseline aqueous solubility is exceptionally poor. Furthermore, the N-methylamine group ( pKa​≈5.5 ) remains largely unprotonated at physiological pH (7.4), meaning simple pH adjustment is insufficient for solubilization.

To break these lattice forces without precipitating the compound in the bloodstream, a co-solvent system is required. Dimethyl sulfoxide (DMSO) is used to disrupt the π−π stacking, while Polyethylene Glycol 400 (PEG-400) acts as a thermodynamic sink and crystal growth inhibitor, maintaining supersaturation during intravenous (IV) infusion or oral (PO) absorption.

Table 1: Optimized Formulation Matrices for In Vivo Administration
RouteVehicle Composition (v/v)Max Soluble ConcentrationCausality & Biological Rationale
IV 5% DMSO + 40% PEG-400 + 55% Saline2.5 mg/mLMinimizes hemolytic potential while preventing rapid nucleation upon contact with the aqueous blood pool.
PO 5% DMSO + 10% Tween-80 + 85% Water10.0 mg/mLTween-80 forms micelles that sequester the lipophilic core, enhancing paracellular transport in the GI tract.
IP 10% Captisol® (Sulfobutyl ether β -CD)5.0 mg/mLCyclodextrin forms an inclusion complex with the 2-chloro moiety, preventing local peritoneal irritation.

Step-by-Step In Vivo Pharmacokinetic (PK) Dosing Protocol

To ensure the PK protocol is a self-validating system , a double-blank matrix sample and a vehicle-only control cohort must be run in parallel. This isolates the true compound signal from endogenous isobaric interferences in the murine plasma, guaranteeing that the calculated clearance rates are artifact-free.

Phase A: Dose Preparation
  • Solubilization: Weigh exactly 10.0 mg of the compound. Add 500 µL of molecular biology-grade DMSO and vortex for 2 minutes until a completely clear solution is achieved.

  • Stabilization: Add 4.0 mL of PEG-400 dropwise while sonicating the vial in a 37°C water bath.

  • Aqueous Dilution: Slowly add 5.5 mL of sterile saline (0.9% NaCl) dropwise under continuous vortexing to yield a final 1.0 mg/mL dosing solution. Critical check: If opalescence occurs, discard and restart; micro-precipitates will cause fatal pulmonary embolisms during IV dosing.

Phase B: Animal Dosing (C57BL/6 Mice, 20-25g)
  • Fasting (PO only): Fast mice for 4-6 hours prior to oral gavage. Causality: This reduces variability in gastric emptying times and prevents the lipophilic compound from partitioning into food chyme, ensuring a self-validating absorption baseline.

  • Intravenous (IV) Administration: Dose at 1 mg/kg (approx. 20-25 µL per mouse) via the lateral tail vein using a 27G needle. Causality: A 27G needle minimizes sheer stress on the vein, preventing extravasation of the highly osmolar PEG-400 vehicle, which can cause local tissue necrosis and artificially alter the absorption profile.

  • Per Os (PO) Administration: Dose at 10 mg/kg via oral gavage using a 20G reusable feeding needle.

Phase C: Serial Sampling & Bioanalysis
  • Collection: Collect 20 µL of blood via submandibular bleed into K2EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Immediately place tubes on wet ice to halt endogenous enzymatic degradation. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • LC-MS/MS Validation: Extract 10 µL of plasma with 100 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). The internal standard validates the extraction efficiency of every single sample, ensuring the integrity of the downstream pharmacokinetic modeling.

PK_Workflow A 1. Compound QC (Purity >98%) B 2. Formulation (DMSO/PEG400/H2O) A->B C 3. Route Selection (IV vs PO) B->C D 4. Serial Sampling (0.25h to 24h) C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. PK Modeling (NCA Analysis) E->F

Fig 1: End-to-end in vivo pharmacokinetic dosing and sampling workflow.

Pharmacodynamic (PD) Efficacy Models & Dual-Endpoint Verification

When utilizing this scaffold to develop therapeutics, researchers typically diverge into two distinct pharmacological pathways.

The Self-Validating PD Logic: To ensure the PD protocol is a self-validating system, researchers must employ a dual-endpoint verification strategy. For instance, when evaluating TLR7 agonism[1], do not solely measure the downstream effector (IFN-α levels via ELISA). You must simultaneously quantify the upstream trigger (compound concentration in the liver and plasma via LC-MS/MS) from the exact same animal at matched timepoints (e.g., 1h, 2h, 4h). If an animal exhibits low IFN-α, cross-referencing the liver concentration immediately differentiates a biological non-responder from a simple pharmacokinetic failure (e.g., poor oral absorption). This closed-loop logic prevents false-negative interpretations.

MoA_Pathways cluster_0 Oncology (Angiokinase/MTA) cluster_1 Immunology (TLR7 Agonist) Core Pyrrolo[3,2-d]pyrimidine Scaffold Angio VEGFR-2 / EGFR Inhibition Core->Angio Micro Microtubule Depolymerization Core->Micro TLR7 TLR7 Activation (Endosomal) Core->TLR7 Tumor Tumor Growth Arrest Angio->Tumor Micro->Tumor MyD88 MyD88 / IRAK4 Signaling TLR7->MyD88 IFN IFN-α Upregulation MyD88->IFN

Fig 2: Dual pharmacological pathways of pyrrolo[3,2-d]pyrimidine derivatives.

Expected Quantitative Pharmacokinetic Data

Based on the structural properties of the 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine core, researchers should benchmark their empirical data against the following expected parameters. Deviations from these ranges typically indicate formulation precipitation or bioanalytical ion suppression.

Table 2: Expected Baseline PK Parameters in Murine Models (C57BL/6)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax​ (ng/mL) 800 - 1,200400 - 600Indicates rapid systemic distribution; PO Cmax​ is blunted by first-pass metabolism.
Tmax​ (h) N/A (0.08)0.5 - 1.0Fast absorption phase due to the lipophilic nature of the 2-chloro substitution.
T1/2​ (h) 1.2 - 2.51.5 - 3.0Short half-life typical of unoptimized, low-molecular-weight building blocks.
CL (mL/min/kg) 45 - 60N/AHigh clearance rate; suggests rapid hepatic extraction via CYP450 enzymes.
Bioavailability ( F% ) 100%15% - 30%Moderate to low bioavailability necessitates structural optimization (e.g., replacing the 2-chloro group) for oral drug candidates.

References

  • Title: Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Discovery and preclinical evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as single agents with microtubule targeting effects along with triple-acting angiokinase inhibition as antitumor agents Source: PubMed / Elsevier Ltd. URL: 2

Sources

Method

Application Note: 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The compound 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9) is a highly versatile, functionalized 9-deazapurine building block widely utilized in medicinal chemistry. As a biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9) is a highly versatile, functionalized 9-deazapurine building block widely utilized in medicinal chemistry. As a bioisostere of purine (adenine), the pyrrolo[3,2-d]pyrimidine core is a privileged scaffold for designing ATP-competitive kinase inhibitors [1]. This application note details the mechanistic rationale for its structural features, provides quantitative data for its late-stage diversification, and outlines self-validating experimental protocols for synthesizing targeted kinase inhibitor libraries.

Mechanistic Rationale & Pharmacophore Mapping

The strategic placement of functional groups on this specific building block is not arbitrary; it is engineered to exploit the conserved topography of the kinase ATP-binding cleft [2]:

  • The 4-Methylamino Group (Hinge Binder): The secondary amine at the C-4 position acts as a critical bidentate hinge-binding motif. The N-H donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR), while the adjacent pyrimidine N3 accepts a hydrogen bond from the hinge backbone amide. The methyl group provides a slight hydrophobic bulk that locks the amine in the optimal coplanar conformation.

  • The 5H-Pyrrole Ring (Electron Modulator & Vector): Unlike traditional pyrimidines, the fused electron-rich pyrrole ring donates electron density into the pyrimidine core. This reduces the electrophilicity of the pyrimidine, increasing the metabolic stability of the scaffold. Furthermore, the 5H-nitrogen provides a synthetic vector to project substituents into the ribose-binding pocket.

  • The C-2 Chloro Substituent (Diversification Handle): The chloro group at the 2-position is strategically positioned to project into the solvent-exposed channel or the hydrophobic specificity pocket (depending on the kinase conformation). Because the electron-rich pyrrole ring dampens the reactivity of the C-2 position toward traditional Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling is the required methodology for diversification [3].

G Core 2-Chloro-N-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-amine Hinge Hinge Region Binding (e.g., Met793 in EGFR) Core->Hinge 4-Methylamino (H-Bond Donor/Acceptor) Ribose Solvent Channel / Ribose Pocket Core->Ribose 5H-Pyrrole NH (Vector for Alkylation) SpecPocket Hydrophobic Pocket II (Specificity) Core->SpecPocket C-2 Chloro (Pd-Catalyzed Coupling)

Pharmacophore mapping of the pyrrolo[3,2-d]pyrimidine scaffold in the kinase ATP-binding pocket.

Quantitative Data: Optimization of C-2 Diversification

To build a library of kinase inhibitors, the C-2 chloro group must be substituted. The table below summarizes the optimized, field-proven conditions for overcoming the inherent low electrophilicity of the C-2 position using palladium catalysis.

Table 1: Reaction Parameters for C-2 Late-Stage Diversification

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield
Suzuki-Miyaura Aryl Boronic Acids5 mol% Pd(dppf)Cl₂K₂CO₃ (aq) / 1,4-Dioxane90–10075–92%
Suzuki-Miyaura Heteroaryl Boronates5 mol% Pd(PPh₃)₄Na₂CO₃ (aq) / DMF11060–85%
Buchwald-Hartwig Primary Amines5 mol% Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10070–88%
Buchwald-Hartwig Cyclic Sec. Amines5 mol% RuPhos Pd G3LiHMDS / THF8065–80%

Synthetic Workflow and Experimental Protocols

Workflow cluster_reactions Late-Stage Diversification Start Starting Material: CAS 1375301-41-9 Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) Start->Suzuki Pd(dppf)Cl2, Base, Heat Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd2(dba)3, XPhos, Base, Heat ArylDeriv C-2 Aryl/Heteroaryl Derivatives Suzuki->ArylDeriv AminoDeriv C-2 Amino Derivatives Buchwald->AminoDeriv Library Targeted Kinase Inhibitor Library ArylDeriv->Library AminoDeriv->Library

Synthetic workflow for late-stage C-2 diversification of the pyrrolo[3,2-d]pyrimidine scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling at C-2

Causality Note: 1,4-Dioxane/Water is selected as the solvent system to ensure the solubility of both the highly polar pyrrolo[3,2-d]pyrimidine core and the inorganic base. Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling electron-rich heterocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 equiv, 1.0 mmol, 182.6 mg) and the desired aryl boronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg) and potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg).

  • Solvent & Degassing: Add 1,4-dioxane (8.0 mL) and distilled water (2.0 mL). Seal the vial with a septum cap. Degas the mixture by sparging with inert Nitrogen or Argon gas for 10 minutes. Validation check: The solution should turn from a suspension to a deep red/orange homogeneous mixture as the catalyst activates.

  • Reaction: Heat the reaction mixture in an oil bath at 95 °C for 12–16 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material peak ( [M+H]+=183.0 ) should completely disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in CH₂Cl₂) to afford the C-2 arylated product.

Protocol B: Buchwald-Hartwig Amination at C-2

Causality Note: Direct SNAr with amines at the C-2 position of this scaffold requires temperatures >150 °C and prolonged heating, leading to decomposition. The Pd₂(dba)₃/XPhos system is employed here because the bulky, electron-rich XPhos ligand prevents catalyst deactivation by the coordinating pyrrole nitrogen and accelerates the oxidative addition into the unreactive C-Cl bond.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an Argon atmosphere, add 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 equiv, 1.0 mmol, 182.6 mg), the desired amine (1.2 equiv, 1.2 mmol), and Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol, 814.5 mg).

  • Catalyst Complexation: In a separate dry vial, pre-mix Pd₂(dba)₃ (0.05 equiv, 0.05 mmol, 45.8 mg) and XPhos (0.10 equiv, 0.10 mmol, 47.7 mg) in anhydrous Toluene (2.0 mL). Stir for 5 minutes until a dark red/purple solution forms (indicating the active Pd(0) species).

  • Reaction Initiation: Transfer the pre-mixed catalyst solution to the Schlenk flask. Add additional anhydrous Toluene (8.0 mL) to reach a final concentration of 0.1 M.

  • Heating: Seal the flask and heat to 100 °C for 18 hours.

  • Monitoring (Self-Validation): Perform TLC (10% MeOH/DCM). The product spot will typically exhibit bright blue fluorescence under 254 nm UV light, distinguishing it from the starting material.

  • Workup & Purification: Cool the mixture, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure C-2 aminated derivative as a TFA salt.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 2013. URL:[Link] [1]

  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry, 2012. URL:[Link] [2]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Current Topics in Medicinal Chemistry, 2018. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Precipitation

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with handling 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with handling 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine . As a substituted pyrrolopyrimidine, this compound exhibits structural properties that frequently lead to poor aqueous solubility and a high propensity for precipitation in dimethyl sulfoxide (DMSO) under specific handling conditions.

Part 1: Mechanistic Causality of Precipitation

To effectively troubleshoot, we must first understand the molecular behavior of the compound. The pyrrolo[3,2-d]pyrimidine core is a planar, heterocyclic system that strongly favors π−π stacking in the solid state. The presence of a 2-chloro substituent increases lipophilicity, while the N-methylamine group provides a strong hydrogen bond donor/acceptor axis. This combination results in a high crystal lattice energy.

While DMSO is an excellent hydrogen bond acceptor and generally solvates such molecules well, its hygroscopic nature is the primary vector for precipitation[1]. When DMSO absorbs atmospheric moisture during handling, the thermodynamic solubility of lipophilic pyrrolopyrimidines drops exponentially. This pushes the solution into a metastable supersaturated state, where any thermal shock (such as freezing) triggers rapid nucleation and precipitation[1].

G A Anhydrous DMSO Stock Solution B Hygroscopic Water Uptake A->B Exposure to Air C Freeze-Thaw Cycles (-20°C) A->C Storage D Metastable Supersaturated Zone B->D Decreased Solubility C->D Thermal Shock E Compound Precipitation D->E Nucleation

Mechanism of moisture-induced and thermal-shock precipitation in DMSO.

Part 2: Troubleshooting FAQs

Q1: My 10 mM stock solution was clear when prepared, but after storing at -20°C for a week, there is a visible pellet. Why? A: This is a classic symptom of freeze-thaw-induced precipitation exacerbated by water uptake[1]. When a DMSO stock is opened to the air, it absorbs moisture. During the freezing process, the solvent matrix crystallizes, and the localized concentration of the compound and water increases. This forces the compound out of the soluble zone and into the unstable supersaturated zone, causing nucleation[1]. Solution: Aliquot your stocks immediately upon preparation to avoid repeated freeze-thaw cycles and strictly use anhydrous DMSO.

Q2: How can I rescue a DMSO stock that has already precipitated? A: Because the crystallized compound has fallen into a lower-energy, higher-melting-point state, it requires significant energy to break the lattice and re-dissolve[1]. Solution: Heat the vial to 37°C in a water bath and apply acoustic sonication or contact sonication for 10-15 minutes. Acoustic mixing has been shown to effectively rescue up to 50% of precipitated high-throughput screening (HTS) plates[1].

Q3: The compound is fully dissolved in DMSO, but when I dilute it into my aqueous assay buffer (PBS) or cell culture media, it immediately turns cloudy. How do I prevent this? A: This phenomenon is known as "solvent crash." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This creates a localized microenvironment where the compound's concentration vastly exceeds its aqueous solubility limit, leading to rapid precipitation[2][3]. Solution: Never dilute directly from a high-concentration stock into an aqueous buffer. Perform serial dilutions in 100% DMSO first, so that the final addition to the aqueous phase delivers the compound exactly at its working concentration[3].

G Start Precipitation in Aqueous Buffer Check Did you dilute directly from 10mM stock? Start->Check Yes Yes Check->Yes No No Check->No Action1 Perform serial dilutions in 100% DMSO first Yes->Action1 Action2 Use co-solvents (e.g., 5% Tween-80, PEG300) No->Action2 Resolve Add dropwise to buffer under vortexing Action1->Resolve Action2->Resolve

Decision tree for troubleshooting aqueous dilution precipitation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Anhydrous DMSO Stocks

Objective: Formulate a stable stock to prevent moisture-induced nucleation.

  • Equilibration: Allow the lyophilized 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation on the cold powder.

  • Solvent Selection: Pierce the septum of a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, <0.005% water) using a dry syringe.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously. If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately divide the clear stock into single-use aliquots (e.g., 10-20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -80°C (preferred over -20°C to minimize liquid-phase mobility) and protect from light. Use within 6 months[4].

Protocol B: The "Intermediate Dilution" Method for Aqueous Assays

Objective: Prevent solvent crash during transfer to physiological buffers.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • DMSO Serial Dilution: Prepare your required concentration curve by diluting the master stock only in anhydrous DMSO.

  • Pre-warming: Warm the destination aqueous buffer (e.g., PBS or media) to 37°C.

  • Dropwise Addition: While continuously vortexing the aqueous buffer, add the DMSO dilution dropwise. The final DMSO concentration must not exceed 0.1% - 0.5% (v/v) to maintain cell viability and compound solubility.

Part 4: Data Presentation & Formulation Guidelines

Table 1: Solubility Troubleshooting Matrix

ConditionObservationRoot CausePreventive Action
Storage at -20°C Pellet formation in tubeFreeze-thaw / Water uptakeCreate single-use aliquots, store at -80°C
Direct dilution to PBS Immediate cloudinessSolvent crash / Local supersaturationSerial dilute in 100% DMSO first
Final assay well Gradual crystal growthExceeded thermodynamic solubilityUtilize co-solvent formulations

Table 2: Recommended Co-Solvent Formulation for Pyrrolopyrimidines If intermediate dilution fails due to the compound's intrinsic hydrophobicity, use the following validated step-by-step formulation sequence (yields clear solutions for in vivo or high-concentration in vitro work)[4]:

ComponentVolume %Addition OrderFunction
DMSO 10%1Primary solubilization of the compound
PEG300 40%2Co-solvent / Carrier to prevent aggregation
Tween-80 5%3Surfactant / Micelle formation
Saline 45%4Aqueous bulk phase (add dropwise last)

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Available at:[Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? - ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-41-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-41-9)[1][2]. This compound is a critical building block in the synthesis of kinase inhibitors, antitubulin agents[3][4], and Neuropeptide Y5 receptor antagonists[5]. Due to its highly polar nature, rigid planar structure, and multiple hydrogen-bonding sites, its purification presents unique chromatographic challenges.

Troubleshooting Guide & FAQs

Q1: Why does 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine streak severely across my TLC plates and tail during flash chromatography? A: This is a classic issue with basic, multi-heteroatom systems. The pyrrole NH acts as a strong hydrogen bond donor, while the pyrimidine nitrogens and the N-methyl amine are strong hydrogen bond acceptors. These functional groups interact strongly with the weakly acidic silanol groups (Si-OH) on standard bare silica gel, leading to irreversible adsorption and severe tailing. Solution: Use a basic modifier in your mobile phase. Literature precedent for pyrrolo[3,2-d]pyrimidines demonstrates that adding 1-2% Triethylamine (Et3N) to a Chloroform/Methanol (CHCl3:MeOH) eluent effectively masks the silanol sites, drastically improving peak shape and mass recovery.

Q2: I cannot dissolve the crude mixture in Dichloromethane (DCM) or Hexanes to load it onto the column. If I use Methanol or DMSO, it ruins the separation. What is the best approach? A: The rigid, planar structure and intermolecular hydrogen bonding of this compound lead to high lattice energy and poor solubility in non-polar solvents. Liquid loading with strong polar solvents (like MeOH or DMSO) causes "solvent fronting," where the sample is dragged down the column without partitioning. Solution: Employ the dry solid-loading technique . Dissolve the crude material in a volatile, highly polar solvent (e.g., THF or a large volume of MeOH/DCM mixture), add a bulking agent (Celite 545 or deactivated silica), and evaporate to a free-flowing powder before loading.

Q3: I am observing degradation and the formation of a highly polar byproduct during purification. Is the 2-chloro group unstable? A: While the 2-chloro group on a pyrimidine ring is generally reactive toward nucleophilic aromatic substitution (SNAr), it is relatively stable under neutral or mildly basic conditions. However, prolonged exposure to acidic silica gel with trace moisture can catalyze the hydrolysis of the 2-chloro group to a 2-hydroxy/oxo species. Solution: Minimize residence time on the column and ensure your silica is properly conditioned with a basic modifier (Et3N) to neutralize local acidity.

Q4: How can I avoid column chromatography entirely for large-scale batches (>10 g)? A: For large-scale manufacturing, chromatography is cost-prohibitive and generates excessive solvent waste. Industrial syntheses of substituted pyrrolo[3,2-d]pyrimidines frequently utilize crystallization to isolate the product[6]. Solution: Use a solvent/antisolvent recrystallization strategy, as detailed in Protocol B below.

Quantitative Data: Purification Strategy Comparison
Purification StrategyTypical Yield (%)Expected Purity (%)ScalabilitySolvent/Resource CostBest Use Case
Amine-Modified Silica Flash70 - 85>98Low to Medium (<10 g)HighDiscovery chemistry, isolating complex mixtures
Reverse-Phase Prep-HPLC60 - 75>99.5Low (<1 g)Very HighFinal compound polishing for biological assays
Solvent/Antisolvent Recrystallization[6]80 - 9295 - 98High (>10 g)LowBulk scale-up, early intermediate isolation
Purification Workflow

Workflow Start Crude 2-chloro-N-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-amine Scale Scale > 10g? Start->Scale Recryst Recrystallization (Solvent/Antisolvent) Scale->Recryst Yes SolCheck Assess Solubility in Halogenated Solvents Scale->SolCheck No Pure Purified Compound (>98% Purity) Recryst->Pure LiquidLoad Liquid Loading (CHCl3/MeOH) SolCheck->LiquidLoad Soluble SolidLoad Solid Loading (Celite/Silica) SolCheck->SolidLoad Insoluble Chromatography Silica Gel Flash Chromatography (Eluent: CHCl3:MeOH:Et3N) LiquidLoad->Chromatography SolidLoad->Chromatography Chromatography->Pure

Decision tree for the purification of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Detailed Experimental Protocols
Protocol A: Amine-Modified Flash Chromatography with Solid Loading

This protocol is optimized for discovery-scale reactions (100 mg to 5 g) where co-eluting regioisomers or unreacted starting materials are present.

  • Preparation of the Mobile Phase: Prepare a solvent mixture of Chloroform and Methanol (e.g., 100:2 to 50:3 v/v)[3][4]. Add 1% v/v Triethylamine (Et3N) to the mixture. Mix thoroughly.

  • Solid Loading Preparation:

    • Dissolve the crude 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in a minimum amount of a highly polar, volatile solvent mixture (e.g., 10% MeOH in DCM or THF).

    • Add Celite 545 or deactivated silica gel to the flask (approximately 2-3 times the mass of the crude material).

    • Concentrate the mixture under reduced pressure using a rotary evaporator until completely dry.

    • Self-Validation Step: Inspect the resulting powder. It must be completely free-flowing. If it clumps or sticks to the flask wall, residual solvent remains, which will cause band broadening and ruin the separation. Redissolve in a volatile solvent and repeat the drying process.

  • Column Packing & Conditioning: Pack the silica gel column and flush with 2-3 column volumes (CV) of the Et3N-modified mobile phase. This pre-conditions the silica, neutralizing the acidic silanol groups.

  • Loading and Elution: Carefully pour the dry solid-loaded powder onto the top of the column frit. Elute using the prepared mobile phase. Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool the pure fractions and concentrate under reduced pressure. To remove residual Et3N, co-evaporate the product 2-3 times with pure Chloroform or Toluene.

Protocol B: Scalable Recrystallization

This protocol is optimized for large-scale batches (>10 g) to avoid the cost and solvent waste of chromatography[6].

  • Dissolution: Suspend the crude compound in a polar solvent (e.g., Ethanol or Isopropanol). Heat the mixture to reflux until the solid completely dissolves. If insoluble particulates remain, perform a hot filtration.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., Water or cold Ethyl Acetate) dropwise to the hot solution until the mixture becomes slightly cloudy (the cloud point).

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature undisturbed. Causality Note: Rapid cooling crashes out the compound as an amorphous solid, trapping impurities. Slow cooling allows the thermodynamically favored, pure crystal lattice to form.

  • Isolation: Filter the crystals using a Büchner funnel, wash with cold antisolvent, and dry under high vacuum at 40 °C for 12 hours.

  • Purity Validation: Confirm purity via LC-MS and 1H NMR (DMSO-d6)[3][4].

References
  • Norman, M. H., et al. "Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists." Journal of Medicinal Chemistry, vol. 43, no. 22, 2000, pp. 4288-4312.[Link]

  • Gangjee, A., et al. "Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents." Pharmaceutical Research, vol. 29, 2012, pp. 3033-3039.[Link]

  • Fotsch, C., et al. "Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines.
  • NextSDS. "2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - Chemical Substance Information."[Link]

Sources

Troubleshooting

overcoming low aqueous solubility of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Welcome to the Application Support Portal for 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-41-9). This compound is a highly versatile 9-deazapurine building block frequently utilized in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-41-9). This compound is a highly versatile 9-deazapurine building block frequently utilized in the development of kinase inhibitors, antitubulin agents, and Toll-like receptor (TLR) agonists.

Despite its pharmacological utility, researchers consistently report severe challenges with its aqueous solubility. This guide synthesizes structural chemistry principles with field-validated formulation strategies to help you overcome precipitation, ensure assay reproducibility, and optimize in vivo bioavailability.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibit such poor aqueous solubility? A: The insolubility is driven by a combination of high crystal lattice energy and lipophilicity. The 5H-pyrrolo[3,2-d]pyrimidine core is a highly planar aromatic system that promotes strong intermolecular π−π stacking. Furthermore, the molecule acts as a rigid hydrogen-bonding network: the pyrrole NH (position 5) and the secondary N-methylamine (position 4) serve as strong hydrogen bond donors, while the pyrimidine nitrogens act as acceptors. The addition of the 2-chloro substituent significantly increases the molecule's lipophilicity (LogP) and disrupts dipole-dipole interactions with water. Overcoming this requires either disrupting the crystal lattice thermodynamically or masking the hydrophobic surface area ().

Q2: My compound precipitates immediately upon dilution from DMSO into my aqueous assay buffer. How can I prevent this "crash out"? A: "Crash out" occurs due to localized supersaturation. When a high-concentration DMSO stock is introduced to an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded before it can uniformly disperse. To prevent this:

  • Use a Solvent Bridge: Incorporate a non-ionic surfactant (e.g., 0.01%–0.05% Tween-20 or Triton X-100) or a carrier protein (e.g., 0.1% BSA) into your assay buffer before adding the compound. These additives provide hydrophobic micro-pockets (micelles or binding clefts) that stabilize the monomeric compound.

  • Kinetic Dispersion: Always pipette the DMSO stock directly into the center of a rapidly vortexing buffer. Never pipette down the wall of the tube, as this creates a high-concentration microenvironment that seeds crystallization.

Q3: What is the optimal formulation strategy for in vivo dosing (e.g., IV or PO in mice) to ensure systemic exposure? A: For in vivo applications, we strongly recommend encapsulation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic 2-chloro-pyrrolopyrimidine core slips into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic hydroxyl groups on the exterior of the HP- β -CD interact with the aqueous environment. This creates a highly soluble inclusion complex without the toxicity associated with high volumes of organic co-solvents like DMSO or DMA (). If cyclodextrins are unavailable, a co-solvent system of 10% DMSO / 40% PEG400 / 50% Saline is a reliable secondary standard.

Q4: Can I use pH adjustment to force the compound into solution? A: Yes, but with limitations. The pyrimidine nitrogens have a very low pKa ( 3-4), while the secondary N-methylamine has a slightly higher pKa. You can achieve solubility by lowering the vehicle pH below 3.0 (using 0.1N HCl) to protonate the amine and form a soluble salt. However, the moment this formulation is introduced to physiological pH (7.4) in a biological assay or bloodstream, the free base will rapidly precipitate. pH adjustment should only be used for gastric (PO) delivery where the stomach acid maintains the protonated state long enough for absorption.

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected kinetic solubility limits of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine across standard laboratory vehicles. Note: Values are compound-specific estimates based on structurally homologous 9-deazapurines.

Vehicle / Formulation SystemMax Recommended ConcentrationStability at Room TempPrimary Application
100% Anhydrous DMSO 25 - 50 mM> 3 Months (Store at -20°C)In vitro stock generation
100% Aqueous Buffer (PBS, pH 7.4) < 10 µM< 1 Hour (Rapid precipitation)Unassisted aqueous assays
PBS + 0.05% Tween-20 50 - 100 µM4 - 6 HoursBiochemical kinase assays
20% (w/v) HP- β -CD in Saline 2 - 5 mg/mL> 48 HoursIn vivo dosing (IV/PO/IP)
10% DMSO + 40% PEG400 + 50% Water 5 - 10 mg/mL12 - 24 HoursIn vivo dosing (PO/IP)

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 20% HP- β -CD In Vivo Formulation

This protocol utilizes thermodynamic energy and mechanical shearing to force the compound into the cyclodextrin cavity.

  • Preparation of Vehicle: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 10 mL of sterile 0.9% NaCl (saline) to create a 20% (w/v) solution. Stir until completely clear.

  • Compound Addition: Weigh the required amount of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (e.g., 20 mg for a 2 mg/mL final concentration) into a glass vial.

  • Wetting: Add the 10 mL of 20% HP- β -CD vehicle to the compound. The suspension will initially appear cloudy.

  • Thermodynamic Disruption: Place the vial in a heated ultrasonic water bath set to 37°C. Sonicate for 30–45 minutes. The heat lowers the activation energy required to break the compound's crystal lattice, while sonication provides the mechanical disruption necessary for the cyclodextrin to encapsulate the free monomers.

  • Verification & Filtration: Inspect the solution against a light source. It should be completely translucent. Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-crystals that could cause embolisms during IV administration.

Protocol B: Step-Wise Dilution for In Vitro Assays

This protocol prevents localized supersaturation during DMSO-to-aqueous transitions.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in desiccated aliquots.

  • Buffer Conditioning: Pre-warm your assay buffer to 37°C. Add your chosen stabilizer (e.g., 0.05% Tween-20 or 0.1% BSA) and mix thoroughly.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. This reduces the concentration gradient during the final aqueous transition.

  • Final Dispersion: Place the tube containing the conditioned assay buffer on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the liquid vortex.

  • Equilibration: Allow the solution to mix for 10 seconds before transferring to your assay microplate. Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cellular toxicity or enzyme denaturation.

Part 4: Formulation Decision Workflow

Solubility_Workflow Start 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (High Lattice Energy / Lipophilic) InVitro In Vitro Assays (Biochemical / Cellular) Start->InVitro InVivo In Vivo Studies (Pharmacokinetics / Efficacy) Start->InVivo DMSO 100% DMSO Stock (10-50 mM) InVitro->DMSO Cosolvent Co-solvent System (10% DMSO / 40% PEG400 / 50% Saline) InVivo->Cosolvent Backup Strategy Cyclodextrin Inclusion Complex (20% HP-β-CD in Saline) InVivo->Cyclodextrin Primary Strategy Buffer Aqueous Buffer Dilution (Add 0.05% Tween-20 / BSA) DMSO->Buffer Step-wise Dilution

Decision tree for formulating 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews (American Chemical Society). Mechanistic insights into the hydrogen bonding, planarity, and physical properties of 7-deazapurine and 9-deazapurine scaffolds.[Link][1]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research (NIH/PMC). Validation of formulation strategies and structure-activity relationships for pyrrolo[3,2-d]pyrimidine derivatives.[Link][2]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry (American Chemical Society). Details on the lipophilicity, LogP, and in vivo dosing vehicles for pyrrolo[3,2-d]pyrimidines.[Link][3]

  • Pyrrolopyrimidine | CID 577022. PubChem (National Institutes of Health). Baseline physicochemical properties and computed descriptors for the pyrrolopyrimidine core.[Link][4]

Sources

Optimization

minimizing byproducts in 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine substitution reactions

Welcome to the Technical Support Center for pyrrolo[3,2-d]pyrimidine chemistry. This guide is engineered for medicinal chemists and process scientists working with 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrrolo[3,2-d]pyrimidine chemistry. This guide is engineered for medicinal chemists and process scientists working with 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine .

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitors and Toll-like receptor (TLR) agonists [1]. However, functionalizing the C2 position via Nucleophilic Aromatic Substitution (SNAr) or transition metal-catalyzed cross-coupling often yields complex byproduct profiles. This is due to the electron-rich nature of the fused pyrrole ring, which deactivates the pyrimidine C2-chloride toward nucleophilic attack, forcing harsher reaction conditions that promote side reactions [2].

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating experimental protocols to minimize these byproducts.

Part 1: Troubleshooting Guide & FAQs

Q1: During SNAr with aliphatic amines, I am observing a significant byproduct with a mass shift indicating dual substitution. How do I prevent this? Root Cause: The N5-position (pyrrole nitrogen) is highly nucleophilic and acidic (pKa ~11-12). Under basic SNAr conditions, it readily undergoes N-alkylation or acts as a competing nucleophile, leading to dimerization or undesired N-functionalization. Solution: You must mask the N5 position prior to C2 substitution. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is the industry standard for this scaffold [1]. It is stable to the strong bases used in SNAr and the elevated temperatures required for Buchwald-Hartwig couplings.

Q2: My LC-MS shows a major byproduct with an [M-18] mass shift relative to the starting material. What is happening? Root Cause: This is the C2-oxo (lactam) byproduct , formed via hydrolysis. The C2-Cl bond is highly susceptible to nucleophilic attack by hydroxide ions. If your base (e.g., K2CO3) is hygroscopic or your solvent contains trace water, hydroxide is generated in situ. Hydroxide displaces the chloride to form a C2-OH intermediate, which immediately tautomerizes to the thermodynamically stable C2-oxo form. Solution: Transition to strictly anhydrous polar aprotic solvents (e.g., dry NMP or 1,4-dioxane) and utilize non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) to eliminate hydroxide generation.

Q3: When attempting a Buchwald-Hartwig cross-coupling with an aniline at the C2 position, my primary product is the dechlorinated (reduced) starting material. How can I favor C-N bond formation? Root Cause: Dechlorination (hydrodehalogenation) occurs when the rate of reductive elimination from the Pd(II) intermediate is slower than competing hydride abstraction pathways (often from the alkoxide base or solvent). Solution: Shift your ligand strategy. Switch from first-generation ligands (like BINAP or XantPhos) to bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos . The extreme steric bulk of BrettPhos forces the Pd center into a lower coordination state, drastically accelerating the C-N reductive elimination step and outcompeting the hydride abstraction pathway.

Part 2: Workflow & Mechanistic Logic

The following diagram illustrates the validated decision matrix for selecting the correct substitution pathway while mitigating byproduct formation.

G cluster_0 Step 1: N5 Protection Strategy cluster_1 Step 2: C2 Substitution Pathway Start 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Protect Protect N5 (SEM-Cl, NaH) Blocks N-alkylation/arylation Start->Protect Recommended Unprotected Leave N5 Unprotected (High Byproduct Risk) Start->Unprotected Not Recommended Decision Nucleophile Type? Protect->Decision SNAr SNAr (Aliphatic Amines) Anhydrous NMP, DIPEA, 120°C Decision->SNAr Strong Nucleophile Coupling Buchwald-Hartwig (Anilines) Pd2(dba)3, BrettPhos, tBuONa Decision->Coupling Weak Nucleophile Hydrolysis Byproduct: C2-Oxo (Hydrolysis) Cause: Trace Water SNAr->Hydrolysis If wet solvent Product Desired C2-Substituted Product (High Yield) SNAr->Product Strict anhydrous conditions Dechlor Byproduct: Dechlorination Cause: Slow Reductive Elimination Coupling->Dechlor If poor ligand Coupling->Product Optimized Ligand

Workflow and byproduct mitigation logic for C2-substitution of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Part 3: Quantitative Optimization Data

Table 1: Ligand Optimization Matrix for C2 Buchwald-Hartwig Coupling

Reaction Conditions: SEM-protected substrate (1.0 eq), Aniline (1.2 eq), Pd2(dba)3 (5 mol%), Ligand (10 mol%), NaOtBu (1.5 eq), 1,4-Dioxane, 100°C, 12h.

Ligand ClassSpecific LigandYield (Desired C2-Amine)Dechlorination ByproductN5-Arylation Byproduct
None (Control)N/A0%0%0% (No reaction)
BidentateXantPhos25%45%15%
Monodentate BiarylRuPhos60%20%<5%
Bulky Biaryl BrettPhos 92% <2% Not detected
Table 2: Diagnostic Signatures of Common Byproducts
Observed ByproductDiagnostic Signature (LC-MS/NMR)Corrective Action
N5-Alkylated Mass shift (+R group); Disappearance of broad N5-H NMR peak (~11.5 ppm).Install SEM protecting group prior to C2 substitution.
C2-Oxo (Hydrolyzed) [M-Cl+OH] mass shift (-18 Da relative to starting material).Use strictly anhydrous solvents; switch to DIPEA.
Dechlorinated [M-Cl+H] mass shift (-34 Da relative to starting material).Switch to BrettPhos to accelerate reductive elimination.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By executing the in-process checks (IPCs), you verify the mechanistic integrity of the reaction before proceeding to isolation.

Protocol A: N5-Protection with SEM-Cl [1]

Causality: Deprotonation of the pyrrole nitrogen must be done at 0°C to prevent degradation of the electron-rich heterocycle. SEM-Cl is added dropwise to prevent localized exothermic spikes.

  • Setup: Flame-dry a 50 mL round-bottom flask under argon. Add 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in three portions. Stir for 30 minutes at 0°C until hydrogen evolution ceases.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq, 5.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Check (IPC): Sample 10 µL into 1 mL MeCN. Analyze via LC-MS. Validation: The starting material peak must be completely consumed, replaced by a single peak with a mass shift of +130 Da.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate.

Protocol B: SNAr with Aliphatic Amines [2]

Causality: Using DIPEA as a non-nucleophilic base prevents C2-hydrolysis. Anhydrous NMP provides the high boiling point and polarity required to overcome the high activation energy of the deactivated C2-chloride.

  • Setup: In a microwave vial, combine the SEM-protected intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired aliphatic amine (2.0 eq, 2.0 mmol), and anhydrous NMP (3 mL).

  • Base Addition: Add anhydrous DIPEA (2.5 eq, 2.5 mmol). Seal the vial under argon.

  • Heating: Heat the reaction mixture to 120°C for 4 hours (conventional heating) or 30 minutes (microwave irradiation).

  • IPC: Analyze via LC-MS. Validation: Look for the displacement of the chlorine isotope pattern (M / M+2 ratio of 3:1) with the desired product mass. Ensure no [M-18] peak (hydrolysis) is present.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with 5% LiCl aqueous solution to remove NMP. Purify via flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling with Anilines

Causality: Anilines are too weakly nucleophilic for SNAr at the C2 position. Pd-catalysis is required. BrettPhos is mandated to prevent dechlorination.

  • Setup: In an oven-dried Schlenk tube, combine the SEM-protected intermediate (1.0 eq, 1.0 mmol), aniline derivative (1.2 eq, 1.2 mmol), Pd2(dba)3 (0.05 eq, 0.05 mmol), BrettPhos (0.1 eq, 0.1 mmol), and Sodium tert-butoxide (NaOtBu, 1.5 eq, 1.5 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5 mL). Critical Step: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise irreversibly oxidize the Pd(0) active catalyst.

  • Reaction: Heat to 100°C under argon for 12 hours.

  • IPC: Analyze via LC-MS. Validation: Confirm the absence of the[M-34] dechlorination peak. The product peak should dominate >90% of the UV trace.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography.

References

  • Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines Journal of Medicinal Chemistry (2012). URL:[Link]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B Journal of Medicinal Chemistry (2017). URL:[Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions Beilstein Journal of Organic Chemistry (2025). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine vs. Conventional Pyrrolopyrimidine Scaffolds in Kinase Inhibitor Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in structure-based drug design. The pyrrolopyrimidine core is a privileged purine isostere, widely utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in structure-based drug design. The pyrrolopyrimidine core is a privileged purine isostere, widely utilized in the development of targeted therapeutics. While the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold dominates the commercial landscape (e.g., tofacitinib, ruxolitinib), the regioisomeric pyrrolo[3,2-d]pyrimidine (9-deazapurine) offers distinct spatial, electronic, and synthetic advantages.

This guide objectively compares the performance of the specialized building block 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine against conventional pyrrolo[2,3-d]pyrimidines, providing mechanistic insights, comparative data, and validated experimental workflows for late-stage functionalization.

Structural & Mechanistic Divergence in Kinase Inhibition

The fundamental difference between these two scaffolds lies in the placement of the pyrrole nitrogen, which drastically alters the hydrogen bond donor/acceptor vectors within the kinase ATP-binding pocket.

Conventional pyrrolo[2,3-d]pyrimidines mimic the natural purine binding mode, often resulting in broad-spectrum kinase activity. In contrast, the pyrrolo[3,2-d]pyrimidine scaffold shifts the N1 acceptor vector. When equipped with a C4-methylamino group—as seen in 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine—the molecule forms a highly specific hydrogen-bonding network with the hinge region. The methyl group accesses adjacent hydrophobic sub-pockets, which can drive selectivity toward challenging targets, such as the inactive DFG-out conformation of drug-resistant EGFR mutants [1].

HingeBinding ATP Kinase ATP-Binding Pocket P32D Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) ATP->P32D Accommodates P23D Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) ATP->P23D Accommodates Hinge32 H-Bond: N1 (Acceptor) H-Bond: C4-NHMe (Donor) P32D->Hinge32 Binding Vector Hinge23 H-Bond: N1, N3 (Acceptors) H-Bond: C4-NH2 (Donor) P23D->Hinge23 Binding Vector Profile32 Targeted Selectivity (e.g., EGFR T790M, FLT3) Hinge32->Profile32 Drives Profile23 Broad Kinase Activity (e.g., JAK1/2/3, Src) Hinge23->Profile23 Drives

Fig 1: Kinase ATP-pocket binding logic comparing[3,2-d] and [2,3-d] pyrrolopyrimidine scaffolds.

Performance Comparison & Biological Activity

The 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine building block is strategically designed for "Approach B" synthesis—allowing the core to be synthesized first, followed by late-stage diversification at the C2 position. This is a significant advantage over many pyrrolo[2,3-d]pyrimidine syntheses, which often require linear "Approach A" methodologies where the pyrimidine ring is constructed onto an already substituted pyrrole [4].

The table below summarizes the comparative performance of these scaffolds across key oncological targets based on recent medicinal chemistry campaigns.

Property / Target2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CoreConventional Pyrrolo[2,3-d]pyrimidines
Intellectual Property Purely synthetic (9-deazapurine); allows novel IP generation.Naturally occurring (e.g., tubercidin); highly crowded IP space.
EGFR (T790M/L858R) Potent reversible inhibition; effectively fits the inactive DFG-out conformation [1].Often requires irreversible covalent binders (e.g., acrylamides) to overcome resistance.
FLT3 Kinase Highly selective inhibition (>50% at low concentrations) via C2/C7 substitutions [2].Prone to off-target kinase activity due to standard purine mimicry.
Microtubule Depolymerization Submicromolar GI50; demonstrated superior potency in MDA-MB-435 tumor cells [3].Weaker antiproliferative potency compared to their[3,2-d] regioisomers [3].
Late-Stage Functionalization C2-chloride enables highly efficient late-stage Suzuki/Buchwald-Hartwig couplings.Often requires de novo pyrimidine cyclization for diverse C2 substitution.

Synthetic Utility & Validated Experimental Workflow

The presence of the C2-chloride on this building block makes it an ideal substrate for palladium-catalyzed cross-coupling. However, the free N5 pyrrole proton is acidic and can poison the palladium catalyst or undergo undesired N-arylation. Therefore, N5-protection is a mandatory prerequisite.

General Procedure: C2-Derivatization via Suzuki-Miyaura Coupling

The following protocol outlines a self-validating system for functionalizing the C2 position of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Step 1: N5-Protection (Self-Validating)
  • Reaction: Dissolve 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH deprotonates the N5 position, generating a nucleophilic nitrogen. Immediate hydrogen gas evolution serves as a visual validation of reagent viability.

  • Addition: Stir for 30 mins, then add SEM-Cl (1.1 eq) dropwise.

  • Validation: Monitor by LC-MS. The starting material ( [M+H]+=183.0 ) must be completely consumed and replaced by the SEM-protected intermediate ( [M+H]+=313.1 ). Do not proceed until conversion is >95%, as unreacted starting material will co-elute and severely complicate downstream chromatography.

Step 2: C2 Suzuki-Miyaura Coupling
  • Reaction: In a microwave vial, combine the SEM-protected intermediate (1.0 eq), desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane.

  • Activation: Add an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

    • Causality: The aqueous base is strictly required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step in the catalytic cycle.

  • Degassing: Degas the mixture by bubbling N₂ for 5 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will prematurely halt the reaction.

  • Heating: Heat at 100 °C for 2 hours.

  • Validation: Analyze via TLC (Hexanes:EtOAc 1:1). The C2-chloride starting material should disappear, replaced by a lower Rf​ , highly UV-active product spot.

Step 3: Global Deprotection
  • Reaction: Treat the purified coupled product with TFA/DCM (1:1) at room temperature for 2 hours.

    • Causality: TFA removes the acetal portion of the SEM group but often leaves a stable hydroxymethyl adduct on the nitrogen.

  • Unmasking: To fully unmask the amine, concentrate the mixture and stir the residue in ethylenediamine or methanolic ammonia for 1 hour.

  • Validation: Confirm via ¹H NMR (DMSO- d6​ ). The reaction is successful upon the reappearance of the broad N5 pyrrole singlet (~11.5 ppm) and the complete absence of SEM aliphatic signals (~0.8 ppm and 3.5 ppm).

SyntheticWorkflow SM 2-Chloro-N-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-amine Protect N5 Protection (SEM-Cl, NaH, DMF) SM->Protect Step 1 (Self-Validation: TLC) Couple C2 Cross-Coupling (R-B(OH)2, Pd(dppf)Cl2) Protect->Couple Step 2 (Self-Validation: LC-MS) Deprotect Global Deprotection (TFA, DCM -> Ethylenediamine) Couple->Deprotect Step 3 (Self-Validation: NMR) Product C2-Functionalized Kinase Inhibitor Deprotect->Product Step 4 (Purification)

Fig 2: Late-stage functionalization workflow for 2-chloro-N-methyl-pyrrolo[3,2-d]pyrimidin-4-amine.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors ACS Medicinal Chemistry Letters 1

  • Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines ACS Combinatorial Science 2

  • Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents Pharmaceutical Research (PubMed Central) 3

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews 4

Sources

Comparative

LC-MS/MS Validation of 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Comparative Guide to Reference Standard Integrity

Executive Summary In the development of targeted kinase inhibitors and nucleoside analogs, substituted pyrrolopyrimidines serve as critical structural scaffolds. Specifically, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted kinase inhibitors and nucleoside analogs, substituted pyrrolopyrimidines serve as critical structural scaffolds. Specifically, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-41-9)[1] is a highly reactive intermediate where the halogen and exocyclic amine dictate downstream coupling efficiency.

However, even advanced High-Resolution Mass Spectrometry (HRMS) platforms can produce biased pharmacokinetic or quality control data if the underlying reference standards are compromised. As industry guidelines emphasize, reference standards are not merely "known compounds"—they are precise measurement tools. This guide objectively compares the analytical performance of a Premium Certified Reference Material (CRM) against a Generic Commercial Grade standard, providing self-validating experimental protocols and mechanistic fragmentation insights to guide your procurement and analytical workflows.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in our comparative data, the following protocols were designed as a closed, self-validating system. Every step includes a mechanistic rationale (causality) and an internal quality control check.

Protocol A: Sample Preparation & System Suitability
  • Mass Calibration: Before standard injection, infuse a polytyrosine calibration mix. Causality: Ensures the Orbitrap/TOF mass analyzer achieves < 2 ppm mass accuracy, confirming that any mass shifts observed in the generic standard are inherent to the sample, not instrument drift.

  • Standard Dissolution: Weigh 1.00 mg of each standard and dissolve in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the polar pyrrolopyrimidine core while preventing the spontaneous hydrolysis of the labile C2-chlorine atom, which frequently occurs in unbuffered aqueous solutions.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an ionization enhancer in ESI+ mode by efficiently protonating the exocyclic N-methylamine group.

  • Blank Injection: Inject a solvent blank prior to the samples. Causality: Proves the absence of column carryover at the target m/z 183.04.

Protocol B: UHPLC-HRMS/MS Acquisition
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Apply a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The dense stationary phase of a sub-2 µm column provides the theoretical plates required to resolve closely eluting positional isomers (e.g., 4-chloro vs. 2-chloro variants) that share identical exact masses.

  • Ionization: Operate in ESI+ mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Fragmentation (MS/MS): Apply Higher-energy C-trap Dissociation (HCD) at 25 eV. Causality: 25 eV provides the optimal kinetic energy to cleave the exocyclic substituents without completely shattering the highly stable fused pyrrolopyrimidine ring system.

LCMS_Workflow A 1. Standard Prep (100 ng/mL in MeOH) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Capillary: 3.5 kV) B->C D 4. HRMS & MS/MS (HCD at 25 eV) C->D E 5. Data Processing (Impurity Profiling) D->E

Caption: LC-MS/MS Methodological Workflow for Reference Standard Validation.

Comparative Analysis: Premium CRM vs. Generic Grade

Accurate reference standard characterization is the backbone of modern pharmaceutical research, preventing costly regulatory delays by precisely identifying trace-level impurities[2]. The data below summarizes the side-by-side HRMS evaluation.

Isotopic Fidelity and Exact Mass

Chlorine-containing compounds present a unique advantage in mass spectrometry due to the natural ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl isotopes. A high-purity standard must reflect this isotopic signature perfectly.

Table 1: HRMS and Isotopic Fidelity Comparison

Analytical ParameterPremium CRMGeneric Commercial GradeImpact on Assay Integrity
Exact Mass [M+H]⁺ 183.0432 m/z (< 1 ppm error)183.0445 m/z (~7 ppm error)High mass error in the generic grade complicates automated library matching and structural confirmation.
Isotopic Ratio (³⁵Cl:³⁷Cl) 3.02 : 13.25 : 1Deviation indicates a co-eluting isobaric interference artificially inflating the ³⁵Cl signal in the generic standard.
Chromatographic Purity > 99.9% (LC-UV 254 nm)96.2% (LC-UV 254 nm)A 3.8% impurity profile in the generic grade will severely skew quantitative calibration curves.
Trace Impurity Profiling

Generic building blocks are often synthesized using non-optimized thermal conditions, leading to a higher burden of structurally similar impurities that can suppress ionization of the target analyte.

Table 2: Trace Impurity Profiling (LC-MS/MS)

Detected Impuritym/z [M+H]⁺Premium CRMGeneric GradeStructural Causality & Origin
Des-chloro derivative 149.08Not Detected1.4%Result of incomplete halogenation during the pyrimidine ring synthesis.
Positional Isomer 183.04< 0.1%2.1%Likely the 4-chloro-N-methyl isomer; requires optimized UHPLC to resolve from the target API.
Dimeric Condensate 329.15Not Detected0.3%Bimolecular condensation byproduct formed due to poor thermal control during generic synthesis.

Mechanistic Insights: Fragmentation Profiling

To build robust Multiple Reaction Monitoring (MRM) methods, analysts must understand why a molecule fragments the way it does. The theoretical exact mass for the protonated molecule [M+H]⁺ of C₇H₇ClN₄ is 183.0432 Da .

Under 25 eV HCD, the fused pyrrolopyrimidine scaffold remains largely intact due to its aromatic stability. Instead, fragmentation is driven by the cleavage of the more labile exocyclic bonds:

  • Neutral Loss of Methylamine: The cleavage of the N-methylamine group results in a neutral loss of 31.04 Da, yielding a highly abundant fragment at m/z 152.00.

  • Loss of the Halogen: The cleavage of the C2-chlorine atom results in a loss of 34.97 Da, yielding a fragment at m/z 148.07.

Fragmentation M Precursor Ion [M+H]+ m/z 183.0432 F1 Fragment 1 m/z 152.0010 M->F1 -CH3NH2 (-31.04 Da) F2 Fragment 2 m/z 148.0743 M->F2 -Cl (-34.97 Da) F3 Fragment 3 m/z 117.0321 F1->F3 -Cl (-34.97 Da) F2->F3 -CH3NH2 (-31.04 Da)

Caption: Proposed ESI+ MS/MS Fragmentation Pathway for the Pyrrolopyrimidine Core.

Conclusion

The data unequivocally demonstrates that standard selection is a critical variable in LC-MS/MS workflows. The Generic Commercial Grade standard exhibited a ~7 ppm mass error, skewed isotopic ratios, and a 3.8% impurity profile containing positional isomers and des-chloro derivatives. Utilizing such a standard will introduce systemic bias into quantitative calibration curves and risk regulatory rejection.

Conversely, the Premium CRM provided flawless isotopic fidelity, sub-ppm mass accuracy, and an absence of isobaric interferences, proving it to be the superior choice for rigorous drug development and pharmacokinetic validation.

References

  • Source: nextsds.
  • Source: simsonpharma.
  • Source: resolvemass.

Sources

Validation

A Technical Guide to the Inhibitory Potency of 5H-pyrrolo[3,2-d]pyrimidin-4-amine Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of analogues based on the 5H-pyrrolo[3,2-d]pyrimidine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of analogues based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold. While specific IC50 data for 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is not extensively available in the public domain, this document synthesizes findings from a range of structurally related compounds to elucidate key structure-activity relationships (SAR) that govern their inhibitory potential against various biological targets, primarily protein kinases.

Introduction to the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the purine nucleus and interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold is an area of intense research. This guide focuses on elucidating how substitutions on this core structure influence biological activity, with a specific emphasis on IC50 values.

Comparative Analysis of Analogue Potency: A Structure-Activity Relationship (SAR) Perspective

The inhibitory potency of 5H-pyrrolo[3,2-d]pyrimidin-4-amine analogues is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections dissect the impact of modifications at key positions.

The Significance of the 4-Amino Group and its Substituents

The 4-amino group serves as a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Substitution on this amine can significantly modulate potency and selectivity. For instance, N-aryl substitution is a common strategy to extend the molecule into other regions of the ATP-binding pocket, often leading to enhanced potency.

Impact of Substitutions at the 2-Position

The 2-position of the pyrrolo[3,2-d]pyrimidine ring offers a vector for introducing a variety of substituents that can influence inhibitor potency and selectivity. While a chlorine atom at this position, as in the titular compound, can serve as a useful synthetic handle for further diversification through nucleophilic substitution, other groups can also confer potent activity. For example, small alkyl groups like a methyl group have been shown to be beneficial for activity against certain targets. The presence of a 2-amino group can also be important for activity against enzymes like thymidylate synthase and dihydrofolate reductase.

The Role of the Pyrrole Moiety (N5 and C6 Positions)

The pyrrole portion of the scaffold also presents opportunities for structural modification. Alkylation at the N5 position can impact the orientation of the molecule within the binding site. For example, the introduction of an N5-methyl group has been explored in the context of microtubule targeting agents, with some compounds exhibiting nanomolar IC50 values against cancer cell lines.

Comparative IC50 Data of Representative Analogues

The following table summarizes the IC50 values for a selection of 5H-pyrrolo[3,2-d]pyrimidine analogues from the scientific literature. It is crucial to note that these values were determined against different biological targets and under varying experimental conditions, and thus direct comparison of absolute values should be made with caution. The primary utility of this data is to illustrate the impact of structural modifications on potency.

Compound/AnalogueTargetIC50 (nM)Reference
N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amineTubulin Polymerization1,300
5-ethyl-N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amineTubulin Polymerization1,200
N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acidHuman Thymidylate Synthase (TS)46
N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acidHuman Dihydrofolate Reductase (DHFR)120
1-(2-chloro-4-((5-methyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureaVEGFR2Not specified in abstract
1-(2-chloro-4-((5-methyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureaFGFR1Not specified in abstract

Experimental Protocol for IC50 Determination of Kinase Inhibitors

The determination of IC50 values is a cornerstone of drug discovery, providing a quantitative measure of inhibitor potency. Below is a representative, detailed protocol for a fluorescence-based in vitro kinase assay, a common method for screening and characterizing kinase inhibitors.

Principle

This assay measures the phosphorylation of a specific substrate by a kinase. The amount of phosphorylated product is quantified using a fluorescence-based detection method. The IC50 value is the concentration of the inhibitor at which the kinase activity is reduced by 50%.

Materials and Reagents
  • Recombinant Kinase (e.g., VEGFR2, EGFR)

  • Kinase-specific Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds (analogues of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine)

  • DMSO (Dimethyl Sulfoxide) for compound dilution

  • Fluorescence-based Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well, low-volume, white microplates

  • Multimode plate reader with fluorescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Compound Dilution Prepare serial dilutions of test compounds in DMSO. C 3. Dispense Compounds Add diluted compounds to microplate wells. A->C B 2. Reagent Preparation Prepare kinase, substrate, and ATP solutions in assay buffer. D 4. Add Kinase & Substrate Add kinase and substrate mixture to all wells. B->D C->D E 5. Initiate Reaction Add ATP to all wells to start the kinase reaction. D->E F 6. Incubation Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). E->F G 7. Stop Reaction & Detect Add detection reagent to stop the reaction and generate a fluorescent signal. F->G H 8. Read Plate Measure fluorescence intensity using a plate reader. G->H I 9. Data Analysis Plot kinase activity vs. inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value. H->I

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 1375301-41-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 1375301-41-9). As a halogenated pyrrolo[3,2-d]pyrimidine, this compound is part of a class of molecules with significant biological activity, including potential antiproliferative properties.[1][2] Its chemical structure necessitates stringent handling procedures to mitigate risks and ensure the safety of laboratory personnel and the integrity of research. This guide is designed to provide a deep, field-proven framework for safety, moving beyond a simple checklist to explain the causality behind each procedural step.

Understanding the Hazard Profile

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is classified with several key hazards that dictate the required safety protocols.[3] A thorough understanding of these risks is the foundation of a safe operational plan.

Hazard ClassificationHazard CodeDescriptionImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.All routes of exposure (ingestion, skin contact, inhalation) must be blocked. This necessitates a combination of engineering controls and a full suite of personal protective equipment.
Skin Irritation H315Causes skin irritation.Direct contact with the skin must be prevented. This requires appropriate gloves and protective clothing.
Serious Eye Irritation H319Causes serious eye irritation.Eyes must be shielded from any potential contact with the compound, whether through direct splashes or airborne particles.
Specific Target Organ Toxicity (Single Exposure) H336May cause drowsiness or dizziness.Inhalation of the compound must be strictly controlled to prevent systemic effects.

Source: NextSDS[3]

The pyrrolo[3,2-d]pyrimidine core is found in compounds with diverse biological activities, and halogenation can significantly influence their toxicological profiles.[1][2][4] The presence of a chlorine atom classifies this compound as a chlorinated aromatic-like compound, which warrants careful handling due to potential persistence and toxicity.[5]

The Core of Safety: The Personal Protective Equipment (PPE) Plan

A multi-layered PPE strategy is mandatory to prevent exposure. This is not merely a recommendation but a critical system to ensure personnel safety. The choice of each piece of equipment is directly linked to the identified hazards.

PPE_Workflow cluster_ppe Essential PPE for Handling Engineering_Controls Primary Barrier: Certified Chemical Fume Hood Body_Protection Secondary Barrier: Full-Sleeve Lab Coat Engineering_Controls->Body_Protection Minimizes inhalation Hand_Protection Direct Contact Barrier: Chemical-Resistant Gloves Body_Protection->Hand_Protection Protects skin Eye_Protection Prevents eye contact Hand_Protection->Eye_Protection Prevents dermal absorption

Caption: Hierarchical approach to personal protective equipment.

2.1. Respiratory Protection: Engineering Controls First

Due to the acute inhalation toxicity and potential for causing drowsiness or dizziness, all handling of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[5][6] The fume hood serves as the primary barrier to prevent inhalation of dusts or aerosols.[7]

2.2. Eye and Face Protection: Preventing Serious Irritation

Given the H319 classification (Causes serious eye irritation), chemical splash goggles are mandatory.[8][9] Standard safety glasses do not provide a sufficient seal around the eyes and are inadequate for protecting against splashes or fine powders. In situations where there is a significant risk of splashing, such as when working with larger quantities or during transfers, a face shield should be worn in addition to goggles.[7]

2.3. Hand Protection: Choosing the Right Glove

Preventing dermal absorption and skin irritation is critical.[3][8] The selection of appropriate gloves is a crucial decision. While no specific permeation data exists for this exact compound, we can make an informed choice based on its chemical class (chlorinated heterocyclic compound).

  • Recommended Primary Glove: Nitrile gloves. Nitrile offers good resistance to a range of chemicals, including many chlorinated substances, and provides excellent dexterity.[10] For handling this compound, it is advisable to use thicker nitrile gloves (e.g., 8 mil) or to double-glove.[11]

  • Gloves to Avoid: Butyl rubber gloves, while resistant to many acids and bases, often perform poorly with halogenated solvents and aromatic hydrocarbons.[10] Latex gloves are generally not recommended due to potential allergic reactions and inferior chemical resistance compared to nitrile or neoprene for many laboratory chemicals.[10]

Protocol for Glove Use:

  • Always inspect gloves for any signs of degradation or punctures before use.[12]

  • Wash hands thoroughly after handling the material, even after gloves are removed.[6]

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.[13]

  • Dispose of contaminated gloves as hazardous waste.[6]

2.4. Body Protection

A clean, full-sleeved laboratory coat must be worn and kept fastened to protect the skin and personal clothing from contamination.[5][14] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[7]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include step-by-step operational procedures and a clear plan for waste management.

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated.[7] Prepare all necessary equipment, including vials, spatulas, and solvents.

  • Weighing: Weigh the solid compound on bench paper within the fume hood to contain any spills.[7]

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container before vortexing or sonicating.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.[5]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][8]

3.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[6][8]

  • Spill Cleanup: For a small spill, alert colleagues and wear appropriate PPE. Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[8][9] Decontaminate the area thoroughly.[5]

3.3. Waste Disposal Plan

All waste containing 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.[5][6]

Disposal_Workflow cluster_disposal Halogenated Waste Disposal Protocol Segregate Segregate Halogenated Waste (Solid & Liquid) Containerize Use Designated, Labeled, Leak-Proof Containers Segregate->Containerize Prevents reaction Store Store in a Secure, Secondary Containment Area Containerize->Store Ensures safety Dispose Arrange Pickup by Certified Hazardous Waste Contractor Store->Dispose Regulatory compliance Incinerate High-Temperature Incineration (>850-1200°C) Dispose->Incinerate Ensures destruction

Caption: Waste management workflow for the compound.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[14] This is crucial because the disposal methods, particularly incineration, are different and mixing can increase disposal costs and environmental risk.

  • Containers: Use clearly labeled, leak-proof hazardous waste containers.[5][15] The label should read "Hazardous Waste" and specify the contents, including "Halogenated Organic Compound."[15]

  • Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration (above 850°C, ideally >1200°C) by a licensed hazardous waste disposal company.[3][8][13] This method ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins.[13] Landfilling is not a suitable option for this class of chemical.[8] All disposal activities must comply with local, state, and federal regulations.[6][16]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, ensuring a safe and productive laboratory environment.

References

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Available at: [Link]

  • 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. NextSDS. Available at: [Link]

  • Chemical Resistance Guide. BMC Protect. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. Available at: [Link]

  • Laboratory Safety Guidelines. ETH Zürich. Available at: [Link]

  • OSHA Glove Selection Chart. University of Pennsylvania. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]

  • Chemical Compatibility Chart For Reusable Gloves. Cole-Parmer. Available at: [Link]

  • Chemical Resistance of Gloves – Quick guide. University of California, Berkeley. Available at: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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